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  • Product: Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
  • CAS: 864292-95-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride Introduction Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a heterocyclic compound of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Introduction

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a heterocyclic compound of significant interest to researchers in drug discovery and development. As a derivative of the piperidine scaffold, which is a prevalent motif in numerous pharmaceuticals, this molecule presents a versatile platform for the synthesis of novel therapeutic agents.[1] The presence of two piperidine rings and an ester functionality offers multiple points for chemical modification, making it a valuable building block for creating diverse chemical libraries.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also field-proven insights into its characterization and handling. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is limited in publicly available literature, the following table summarizes its known attributes and provides predicted values based on the analysis of structurally similar compounds.

PropertyValueSource/Comment
Chemical Structure See Figure 1-
Molecular Formula C₁₃H₂₆Cl₂N₂O₂[3]
Molecular Weight 313.26 g/mol [3]
CAS Number 864292-95-5[3]
Physical Form Solid (Predicted)Based on dihydrochloride salt nature.
Melting Point Not experimentally determined.Expected to be a crystalline solid with a relatively high melting point due to its salt form.
Solubility See Protocol 1The dihydrochloride salt form suggests good solubility in aqueous solutions and polar protic solvents.[4]
pKa (Predicted) 8.5 - 10.5 (for the piperidine nitrogens)Estimated based on typical pKa values for secondary and tertiary piperidines.[5]
LogP (Predicted) 1.8571[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

Figure 1: Chemical Structure of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

A 2D representation of the molecule.

Experimental Protocols for Characterization

The following protocols are designed to provide a robust framework for the characterization of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride.

Protocol 1: Determination of Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in biological assays, formulation development, and synthetic reactions. This protocol employs a systematic approach to determine the solubility class of the title compound.[6][7]

Materials:

  • Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

  • Deionized water

  • 5% (w/v) Sodium hydroxide solution

  • 5% (w/v) Hydrochloric acid solution

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Initial Screening:

    • To a series of labeled test tubes, add approximately 1-2 mg of the compound.

    • To each tube, add 1 mL of a different solvent (Water, Ethanol, Methanol, DCM, ACN, DMSO).

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble.

  • Aqueous pH-Dependent Solubility:

    • In separate test tubes, add 1-2 mg of the compound to 1 mL of deionized water, 5% HCl, and 5% NaOH.

    • Vortex and observe solubility. The dihydrochloride salt is expected to be soluble in water and acidic solutions. Its solubility in basic solution will depend on the pKa and the solubility of the resulting free base.[4]

  • Qualitative Assessment:

    • Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol 2: Potentiometric Determination of pKa

Rationale: The pKa values of the ionizable piperidine nitrogens are critical determinants of the compound's charge state at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for the experimental determination of pKa.[8][9]

Materials:

  • Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

  • Standardized 0.1 M Sodium hydroxide solution

  • Standardized 0.1 M Hydrochloric acid solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of deionized water.

  • Titration:

    • Place the solution on a stir plate and immerse the pH electrode.

    • Allow the pH reading to stabilize.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa values can be determined from the half-equivalence points on the titration curve. Given the presence of two basic nitrogens, two equivalence points and corresponding pKa values are expected.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone analytical technique for determining the purity of pharmaceutical compounds and for monitoring reaction progress. Due to the polar nature of the title compound, a reversed-phase method with a polar-modified column or an alternative chromatographic mode like HILIC may be necessary for optimal separation.[10][11]

Figure 2: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve in Mobile Phase filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration quantification Quantify Purity integration->quantification

A typical workflow for HPLC analysis.

Proposed HPLC Method:

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm (A polar-embedded or end-capped column may provide better peak shape for this basic compound).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Expertise & Experience Note: The use of an acidic mobile phase modifier like TFA is crucial for achieving sharp, symmetrical peaks for basic compounds like this one by minimizing interactions with residual silanols on the silica-based stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Expected ¹H NMR Chemical Shifts (in D₂O): The proton signals for the piperidine rings are expected to appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The ethyl group will show a characteristic quartet for the -CH₂- group (around 4.2 ppm) and a triplet for the -CH₃ group (around 1.3 ppm). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.[2]

Expected ¹³C NMR Chemical Shifts (in D₂O): The carbon signals for the piperidine rings will be found in the range of 20-60 ppm. The ester carbonyl carbon will appear significantly downfield, around 170-175 ppm. The ethyl group carbons will be observed at approximately 60 ppm (-CH₂-) and 14 ppm (-CH₃-).[3]

Synthesis Pathway

Rationale: The synthesis of 1,4'-bipiperidine derivatives is commonly achieved through reductive amination. This robust and widely used reaction involves the coupling of a piperidone with a piperidine derivative.[12]

Figure 3: Proposed Synthesis of Ethyl 1,4'-bipiperidine-3-carboxylate

Synthesis_Pathway reactant1 Ethyl nipecotate intermediate Intermediate Imine reactant1->intermediate + reactant2 1-Boc-4-piperidone reactant2->intermediate product Boc-protected bipiperidine intermediate->product Reductive Amination (e.g., NaBH(OAc)₃) final_product Ethyl 1,4'-bipiperidine-3-carboxylate product->final_product Boc Deprotection (e.g., TFA or HCl)

A general synthetic route.

General Synthetic Protocol:

  • Reductive Amination:

    • Dissolve Ethyl nipecotate (1 equivalent) and 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

    • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the Boc-protected bipiperidine in a suitable solvent like dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the dihydrochloride salt.

Stability and Storage

Stability: As an ester, Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol.[13] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully understand its degradation pathways.[14][15][16]

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) is advisable to minimize degradation.

Conclusion

References

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (2020). MDPI. [Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The... (n.d.). ResearchGate. [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. (2006). The Journal of Organic Chemistry. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009). PubMed. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link]

  • Ethyl nipecotate. (n.d.). ChemBK. [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (n.d.). PubMed. [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • pK a values of common substituted piperazines. (2022). ResearchGate. [Link]

  • Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. (2002). PubMed. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). (2014). PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). LibreTexts. [Link]

  • HPLC Determination of Biperiden in Solid Dosage Forms. (2023). ResearchGate. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). (2014). ResearchGate. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. (n.d.). SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

Sources

Exploratory

Physicochemical Characterization and Solubility Dynamics of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ethyl 1,4'-bipiperidine-3-carboxylate, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 1,4'-bipiperidine-3-carboxylate, frequently utilized in its dihydrochloride salt form, is a highly versatile bicyclic amine-containing ester. Characterized by two linked piperidine rings, this compound serves as a critical intermediate in medicinal chemistry, particularly in the development of novel analgesics, anti-anxiety medications, and therapeutics targeting neurological disorders[1][2]. This whitepaper provides an in-depth analysis of its molecular weight dynamics, solvent interactions, and the causal mechanisms behind its solubility profile, culminating in field-proven protocols for formulation and solubility validation.

Structural Architecture & Molecular Weight Dynamics

The physicochemical behavior of this compound is heavily dictated by its ionization state. The bipiperidine framework contains two basic nitrogen atoms capable of protonation.

  • Free Base (CAS 340962-71-2): The unprotonated form has a molecular formula of C13​H24​N2​O2​ and a molecular weight of 240.35 g/mol [3]. In this state, the molecule exhibits a strong lipophilic character due to the dual piperidine rings, offset only slightly by the polar ethyl ester moiety.

  • Dihydrochloride Salt (CAS 864292-95-5): To optimize the compound for physiological environments, it is synthesized as a dihydrochloride salt ( C13​H26​Cl2​N2​O2​ ), raising the molecular weight to 313.26 g/mol [4][5].

Mechanistic Insight: The conversion to a dihydrochloride salt is not merely a storage convenience; it is a thermodynamic necessity for aqueous formulation. Protonation of the piperidine nitrogens disrupts the crystal lattice energy and introduces strong ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to dissolution.

Table 1: Comparative Physicochemical Data
PropertyFree Base FormDihydrochloride Salt Form
CAS Number 340962-71-2864292-95-5
Molecular Formula C13​H24​N2​O2​ C13​H26​Cl2​N2​O2​
Molecular Weight 240.35 g/mol 313.26 g/mol
Aqueous Solubility Limited (Requires co-solvents)Highly Soluble
Primary Storage 0 - 8 °C (Refrigerated)Desiccated, Room Temp / 4 °C

Solvent Interactions & Solubility Profile

The solubility profile of Ethyl 1,4'-bipiperidine-3-carboxylate reflects its amphiphilic nature[3]. Understanding these interactions is critical for downstream drug formulation.

Aqueous Systems and pH Dependency

The free base exhibits limited aqueous solubility and highly pH-dependent dissolution kinetics. Under acidic conditions (pH < 5.0), the nitrogen atoms undergo protonation in situ, enhancing solubility[3]. Conversely, at physiological pH (7.4), the free base requires co-solvent systems. The pre-formulated dihydrochloride salt circumvents this limitation, providing immediate and complete dissolution in standard aqueous buffers (e.g., PBS, HEPES) without the need for aggressive agitation.

Organic Solvent Compatibility

Because of potential hydrogen bonding and dipole-dipole interactions, the compound demonstrates excellent solubility in polar organic solvents[3].

  • Alcohols (Methanol, Ethanol): Highly soluble; ideal for stock solution preparation.

  • Aprotic Solvents (DMSO, DMF): Dimethyl formamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used as co-solvents to enhance water solubility during complex assay development[3].

Formulation Applications

The unique amphiphilic balance of the bipiperidine ester makes it highly valuable in advanced drug delivery systems. In formulation studies, this compound class has been utilized to improve the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs). Notably, its lipophilicity improves encapsulation efficiency in lipid-based carriers, leading to significant increases in bioavailability when incorporated into solid lipid nanoparticles (SLNs) and liposomal delivery systems[1][3].

G Core Ethyl 1,4'-bipiperidine-3-carboxylate Salt Dihydrochloride Salt MW: 313.26 g/mol Core->Salt Protonation (HCl) Base Free Base MW: 240.35 g/mol Core->Base Neutralization Aqueous Aqueous Buffers (High Solubility) Salt->Aqueous Ion-Dipole Bonds Organic Polar Organics (DMSO, DMF, MeOH) Salt->Organic Amphiphilic Nature Base->Organic Dipole-Dipole Bonds Lipid Lipid Nanoparticles (High Encapsulation) Base->Lipid Hydrophobic Core

Fig 1: Physicochemical pathways and solvent system compatibility of the bipiperidine core.

Experimental Methodologies: Thermodynamic Solubility Validation

To ensure rigorous, reproducible data during preclinical screening, solubility must be quantified using a self-validating thermodynamic shake-flask method coupled with HPLC-UV.

Rationale & Causality

Unlike kinetic solubility assays (which measure precipitation from a DMSO stock and are prone to supersaturation artifacts), the thermodynamic shake-flask method measures the true equilibrium solubility of the solid compound. We incubate at 37°C to mimic physiological conditions, as temperature directly impacts the kinetic energy of the solvent molecules and the resulting solubility limit.

Protocol: Thermodynamic Shake-Flask Profiling

Step 1: Solid Dispensing & Buffer Addition

  • Accurately weigh 5.0 mg of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride into a 1.5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the ester linkage during prolonged incubation.

  • Add 500 µL of the target aqueous medium (e.g., 0.1 M Phosphate Buffer, pH 7.4).

Step 2: Equilibration (The Self-Validating Step)

  • Seal the vial and place it in a thermomixer set to 37°C.

  • Agitate at 800 RPM for 24 hours. Causality: 24 hours is strictly required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium. A shorter time may yield falsely low solubility data.

  • QC Check: Visually inspect the vial. There must be residual solid present. If the solution is completely clear, the compound has fully dissolved, and the true solubility limit has not been reached. In this case, add an additional 5.0 mg of solid and repeat the 24-hour incubation.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation is mandatory to pellet sub-micron colloidal aggregates. Failure to do so will result in HPLC quantifying suspended particles rather than truly dissolved molecules, artificially inflating the solubility value.

Step 4: HPLC-UV Quantification

  • Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant 1:10 in the mobile phase to prevent precipitation inside the HPLC column.

  • Quantify the concentration against a pre-established 5-point standard curve (0.1 - 100 µg/mL prepared in Methanol).

Workflow Step1 1. Solid Compound Dispensing (Excess solid in amber vial) Step2 2. Buffer Addition (Target pH at 37°C) Step1->Step2 Step3 3. Thermodynamic Equilibration (800 RPM, 24 Hours) Step2->Step3 Step4 4. High-Speed Centrifugation (15,000 x g, 15 min, 37°C) Step3->Step4 Step5 5. Supernatant Dilution & HPLC-UV (Quantification vs Standard Curve) Step4->Step5

Fig 2: Standardized workflow for determining true thermodynamic equilibrium solubility.

Conclusion

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (MW: 313.26 g/mol ) is a highly optimized intermediate for pharmaceutical development. By leveraging the dihydrochloride salt form, researchers can bypass the inherent lipophilicity of the bipiperidine core, achieving excellent aqueous solubility necessary for physiological testing. Conversely, the free base remains a powerful tool for lipid-based drug delivery formulations, where its amphiphilic nature drives high encapsulation efficiencies in solid lipid nanoparticles.

References

Sources

Exploratory

Pharmacological profile of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

An In-Depth Technical Guide to the Pharmacological Profile and Application of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride Authored by: A Senior Application Scientist Introduction Ethyl 1,4'-bipiperidine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile and Application of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Authored by: A Senior Application Scientist

Introduction

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a heterocyclic compound that has garnered significant attention within the medicinal chemistry and drug development sectors. While not an active pharmaceutical ingredient (API) with a defined therapeutic action, its value lies in its role as a sophisticated and versatile chemical intermediate.[1] The unique bipiperidine scaffold serves as a foundational structure for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2]

This technical guide provides a comprehensive overview of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride, focusing on its physicochemical properties, its strategic importance in synthetic chemistry, and the pharmacological potential of the derivatives it helps create. For researchers and drug development professionals, understanding the profile of this building block is the first step in unlocking its potential for creating next-generation therapeutics for complex neurological disorders.[1]

Physicochemical and Structural Characteristics

The utility of a synthetic intermediate is fundamentally linked to its chemical and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements, which are critical considerations in a laboratory and manufacturing setting.

Structural Information

The molecule features two interconnected piperidine rings, with an ethyl carboxylate group at the 3-position of one ring.[2] This structure is pivotal, as the bipiperidine core often mimics endogenous ligands or provides an optimal framework for interacting with specific biological targets, while the ester group offers a modifiable handle for prodrug strategies or further chemical elaboration.[2]

Table 1: Physicochemical Properties of Ethyl 1,4'-bipiperidine-3-carboxylate and its Dihydrochloride Salt

Property Value (Dihydrochloride Salt) Value (Free Base) Reference(s)
CAS Number 864292-95-5 340962-71-2 [2][3]
Molecular Formula C₁₃H₂₆Cl₂N₂O₂ C₁₃H₂₄N₂O₂ [2][3]
Molecular Weight 313.26 g/mol 240.34 g/mol [2][3]
Topological Polar Surface Area (TPSA) 41.57 Ų 41.6 Ų [3][4]
Hydrogen Bond Donors 1 2 [3][4]
Hydrogen Bond Acceptors 4 4 [3][4]

| Rotatable Bonds | 3 | 4 |[3][4] |

Core Application in Medicinal Chemistry: A Scaffold for Neurological Drug Discovery

The primary significance of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is its role as a precursor in the synthesis of compounds targeting neurological disorders.[1] The bipiperidine motif is a privileged scaffold in CNS drug discovery, appearing in numerous compounds with activities as analgesics, anxiolytics, and antidepressants.[1][2]

Rationale for the Bipiperidine Scaffold in CNS Drug Design

The choice of the bipiperidine scaffold is a deliberate one, grounded in established medicinal chemistry principles:

  • Structural Mimicry : The piperidine ring is a common feature in many neurotransmitters and neuromodulators. The bipiperidine structure can effectively mimic the spatial arrangement of functional groups necessary for binding to CNS receptors, such as serotonin or dopamine receptors.[2]

  • Blood-Brain Barrier (BBB) Permeability : The lipophilic character and the topological polar surface area (TPSA) of the core structure are often compatible with the requirements for crossing the BBB, a critical hurdle for any CNS-acting drug.

  • Synthetic Tractability : The nitrogen atoms in the piperidine rings provide reactive sites for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Hypothetical Synthetic and Screening Workflow

The following workflow illustrates how a researcher would typically utilize this intermediate to develop and screen novel therapeutic candidates.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (Starting Material) B Functionalization Reaction (e.g., N-Alkylation, Amidation) A->B Introduce Diversity C Library of Novel Bipiperidine Derivatives B->C Purification & Characterization D Primary Screening: High-Throughput Binding Assays (e.g., Serotonin Receptors) C->D Screening Cascade E Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) D->E Identify Active Compounds F Hit Confirmation & Dose-Response E->F Quantify Potency & Efficacy G ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) F->G Assess Drug-like Properties H Structure-Activity Relationship (SAR) Analysis G->H I Selection of Lead Candidate(s) H->I Refine Chemical Structure

Caption: Drug discovery workflow using the bipiperidine intermediate.

Detailed Experimental Protocol: Representative N-Alkylation

This protocol describes a common first step in diversifying the core scaffold. The objective is to add a functional group to the secondary amine of the second piperidine ring, which is often crucial for receptor interaction.

Objective: To synthesize a small library of N-substituted derivatives of Ethyl 1,4'-bipiperidine-3-carboxylate for primary screening.

Materials:

  • Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

  • A selection of alkyl halides or benzyl halides (e.g., benzyl bromide, 4-fluorobenzyl bromide)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Deprotonation: To a solution of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (1.0 eq) in the chosen solvent (e.g., ACN), add the base (e.g., DIPEA, 2.2 eq) at room temperature. Stir for 15-30 minutes to ensure complete neutralization of the hydrochloride salt and deprotonation of the secondary amine.

  • Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Toxicology Profile

As a chemical intermediate, Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is intended for research and manufacturing use only, not for direct human administration.[3] The available safety data indicates several hazard classifications that necessitate careful handling in a laboratory environment.

Table 2: GHS Hazard Classifications

Hazard Class Category Signal Word Hazard Code Reference
Acute Toxicity (Oral, Dermal, Inhalation) 4 Warning H302 + H312 + H332 [5]
Skin Irritation 2 Warning H315 [5]
Eye Irritation 2A Warning H319 [5]

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |[5] |

Handling and Storage Recommendations

Given its hazard profile, the following precautions are mandatory when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Conclusion and Future Outlook

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a quintessential example of a modern synthetic building block that is critical to the drug discovery process. While it lacks an intrinsic pharmacological profile, its true value is realized in the diverse and complex molecules it helps to create. Its bipiperidine core provides a robust and validated starting point for developing novel therapeutics, especially for challenging neurological conditions where new treatment modalities are desperately needed.

As our understanding of CNS targets continues to evolve, the strategic use of intermediates like this one will remain a cornerstone of medicinal chemistry, enabling the efficient exploration of chemical space and accelerating the journey from a synthetic concept to a potential clinical candidate.

References

  • NextSDS. (n.d.). ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride — Chemical Substance Information.
  • Chem-Impex. (n.d.). [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-amino-1-piperidinecarboxylate.
  • ChemScene. (n.d.). Ethyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Guidechem. (n.d.). Ethyl1,4'-bipiperidine-3-carboxylate hcl 2204518-85-2 wiki.
  • Smolecule. (2023). Buy [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester | 340962-71-2.

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing Derivatives from Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Executive Summary & Structural Rationale Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. The 1,4'-bipiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. The 1,4'-bipiperidine core is a critical structural motif in several classes of therapeutics, including CCR5 receptor antagonists for HIV[1], poly(ADP-ribose) polymerase (PARP) inhibitors[2], tyrosinase inhibitors[3], and CDK7 anti-tumor agents[4].

This building block offers two orthogonal vectors for derivatization:

  • Vector 1 (N1' Secondary Amine): The distal piperidine nitrogen serves as a strong nucleophile, ideal for N-alkylation or reductive amination.

  • Vector 2 (C3 Ethyl Ester): The proximal ester can be hydrolyzed to a carboxylic acid for amide coupling, or reduced to a primary alcohol.

Because the starting material is supplied as a dihydrochloride salt, stoichiometric neutralization with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is a mandatory first step to liberate the reactive sites.

Divergent Workflow Visualization

G SM Ethyl 1,4'-bipiperidine-3-carboxylate 2HCl (CAS: 864292-95-5) FB Free Base Intermediate (Liberated via DIPEA/K2CO3) SM->FB Base Neutralization PathA Pathway A: Reductive Amination (STAB, R-CHO, DCE) FB->PathA PathB Pathway B: Ester Hydrolysis (LiOH, THF/H2O) FB->PathB PathC Pathway C: Ester Reduction (LiAlH4, THF) FB->PathC ProdA N1'-Alkyl/Aryl Derivatives PathA->ProdA InterB 1,4'-Bipiperidine-3-carboxylic acid (Intermediate) PathB->InterB ProdC 1,4'-Bipiperidine-3-methanol Derivatives PathC->ProdC ProdB C3-Carboxamide Derivatives (HATU, R-NH2) InterB->ProdB

Divergent synthetic workflows for derivatizing Ethyl 1,4'-bipiperidine-3-carboxylate.

Mechanistic Causality in Reagent Selection

  • Reductive Amination (STAB vs. NaBH₃CN): Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to its milder reducing power and lower toxicity. The three electron-withdrawing acetoxy groups make the boron center less nucleophilic. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate without reducing the unreacted aldehyde, minimizing alcohol byproducts and maximizing the yield of the N-alkylated bipiperidine[5].

  • Amide Coupling (HATU/DIPEA): For coupling the sterically hindered C3-carboxylic acid with primary or secondary amines, HATU is the premier choice. The 7-azabenzotriazole (HOAt) leaving group generated during activation provides anchimeric assistance (the "7-aza effect"). The pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, drastically accelerating the aminolysis kinetics and preventing epimerization at the C3 stereocenter[6].

  • Ester Reduction (LiAlH₄): Lithium aluminum hydride is required to fully reduce the aliphatic ethyl ester to the corresponding methanol derivative. Milder reagents (like NaBH₄) are kinetically insufficient for aliphatic esters without specialized additives.

Detailed Experimental Protocols

Protocol A: N1'-Reductive Amination (Synthesis of N-Alkyl Derivatives)

Targeting the distal piperidine nitrogen.

  • Free-Basing: Suspend Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add DIPEA (2.2 eq) dropwise. Stir at room temperature for 15 minutes to liberate the free base.

  • Imine Formation: Add the target aldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to allow complete iminium ion formation[5].

  • Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes. Stir the reaction mixture at room temperature for 12–16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically using a DCM/MeOH gradient with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Ester Hydrolysis and Amidation (Synthesis of C3-Carboxamides)

Targeting the proximal ethyl ester.

  • Hydrolysis: Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq). Stir the mixture at 50 °C for 4–6 hours until TLC indicates complete consumption of the ester.

  • Acidification: Cool to room temperature and carefully adjust the pH to ~6 using 1M HCl. Lyophilize the mixture to obtain the crude 1,4'-bipiperidine-3-carboxylic acid (containing LiCl salts), which can be used directly in the next step[2].

  • Activation: Suspend the crude acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 20 minutes at room temperature to form the active OAt ester[6].

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 4–6 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: Ester Reduction (Synthesis of 1,4'-Bipiperidine-3-methanol)

Targeting the proximal ethyl ester.

  • Free-Base Isolation: Dissolve the dihydrochloride salt in water, basify to pH 10 with 2M NaOH, and extract exhaustively with DCM. Dry and concentrate to yield the pure free base. (Critical self-validating step: LiAlH₄ reacts violently with HCl; the salt must be fully neutralized prior to reduction).

  • Reduction: Dissolve the free base (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under nitrogen. Carefully add LiAlH₄ (1M in THF, 2.0 eq) dropwise.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 2 hours.

  • Fieser Workup: Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously until the aluminum salts precipitate as a white, granular solid.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with warm THF. Concentrate the filtrate to afford the pure 1,4'-bipiperidine-3-methanol derivative.

Quantitative Data & Analytical Signatures

The following table summarizes expected yields, reaction times, and key analytical markers for the synthesized derivatives.

Derivative ClassTarget SiteTypical YieldReaction TimeKey ¹H-NMR Signature (CDCl₃)Expected MS (ESI+) Shift
N1'-Alkyl Piperidine B (N1')75–85%12–16 h~2.2–2.8 ppm (new N-CH₂ multiplet)[M+H]⁺ + Δmass(Alkyl)
C3-Carboxamide Piperidine A (C3)65–80%4–6 h~8.0 ppm (Amide N-H, broad singlet)[M+H]⁺ - 45 + Mass(NH-R)
C3-Methanol Piperidine A (C3)85–95%2–3 h~3.4–3.6 ppm (CH₂-OH, multiplet)[M+H]⁺ = 199.1 (Free base)

References

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Introduction & Structural Significance The 1,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformational restrictor or a basic pharmacophore in the design of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The 1,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformational restrictor or a basic pharmacophore in the design of topoisomerase inhibitors and GPCR ligands (). Analyzing functionalized derivatives, such as Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride, presents unique analytical challenges. The presence of two protonated piperidine rings in the dihydrochloride salt form induces severe spectral overlap in the aliphatic region and fundamentally alters the conformational dynamics of the chair-chair interconversions ().

This application note provides a comprehensive, expert-level NMR protocol designed to unambiguously assign the structure, relative stereochemistry, and connectivity of this complex polybasic heterocycle.

Causality in Experimental Design: Solvent and Salt Effects

Why D2O over DMSO-d6? The free base form of 1,4'-bipiperidines often exhibits broad NMR signals due to intermediate rates of nitrogen inversion and ring flipping. Conversion to the dihydrochloride salt locks the nitrogen lone pairs, stabilizing the chair conformations. However, this protonation also causes a significant downfield shift of all ring protons due to decreased electron density on the carbon framework ().

We mandate the use of Deuterium Oxide (D₂O) for the primary structural assignment. D₂O rapidly exchanges the labile ammonium ( NH+ ) protons for deuterium. This eliminates the broad NH+ signals and removes the complex 3JH−H​ couplings between the NH+ protons and the adjacent ring CH2​ protons, drastically simplifying the highly congested 1.5–4.0 ppm region. While DMSO-d6 retains these protons—which can be useful for specific NOE spatial studies—it unnecessarily complicates primary through-bond structural elucidation.

Workflow and Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Relying solely on 1D 1H NMR is insufficient due to multiplet overlap. Instead, the workflow demands that through-bond correlations (COSY) and long-range heteronuclear correlations (HMBC) converge on a single, mathematically consistent structural model. If any 2D correlation contradicts the 1D integration, the structural assumption is automatically flagged as invalid.

NMR_Workflow SamplePrep 1. Sample Preparation Weighing & Solvent Selection Acq1D 2. 1D NMR Acquisition 1H & 13C (DEPT) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process 4. Data Processing Apodization & FT Acq2D->Process Assign 5. Resonance Assignment Through-bond Connectivity Process->Assign Conform 6. Conformational Analysis NOESY & J-Coupling Assign->Conform Validate 7. Protocol Validation Self-Consistency Check Conform->Validate

Workflow for the comprehensive NMR analysis of bipiperidine dihydrochloride salts.

Step-by-Step Methodology

Sample Preparation
  • Mass Optimization: Weigh exactly 25.0 mg of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. This high concentration is critical to obtain adequate signal-to-noise (S/N) for the quaternary carbonyl carbon and to resolve weak 2D HMBC correlations across the bipiperidine bridge.

  • Solvation: Dissolve the sample in 0.6 mL of D₂O (99.9% D) in a clean glass vial. Vortex for 30 seconds until completely dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped in the active volume to maintain magnetic field homogeneity.

NMR Acquisition Parameters (Recommended for 400 MHz or higher)
  • 1D 1H NMR: 16 scans, 2s relaxation delay (d1), 64k data points.

  • 1D 13C NMR: 1024 scans, 2s relaxation delay, with 1H decoupling (WALTZ-16).

  • 2D COSY: Standard magnitude-mode COSY. 128 t1​ increments, 4 scans per increment.

  • 2D HSQC: Multiplicity-edited HSQC (distinguishes CH2​ from CH/CH3​ ). 256 t1​ increments, 8 scans per increment.

  • 2D HMBC: Optimized for long-range coupling ( nJCH​ = 8 Hz). 256 t1​ increments, 16 scans per increment.

Validation_System H1 1H NMR (Integration & Shifts) COSY COSY (H-H Spin Systems) H1->COSY Defines HSQC HSQC (C-H Direct Bonds) H1->HSQC C13 13C NMR (Carbon Count) C13->HSQC Correlates HMBC HMBC (Long-Range C-H) COSY->HMBC Bridges systems HSQC->HMBC Structure Validated Structure (Ethyl bipiperidine carboxylate) HMBC->Structure Assembles skeleton

Orthogonal validation system using 1D and 2D NMR to confirm molecular connectivity.

Data Presentation and Spectral Assignment

The structural elucidation relies on identifying three distinct spin systems: the ethyl group, Piperidine Ring A (substituted), and Piperidine Ring B (unsubstituted).

Key Mechanistic Insights for Assignment:

  • The Bridgehead Signal: The C4′ methine proton of Ring B is the most critical diagnostic signal. Because it is directly attached to the positively charged N1 atom of Ring A, it experiences profound deshielding, typically resonating as a broad multiplet around 3.50–3.80 ppm.

  • Diastereotopicity: The chiral center at C3 renders the CH2​ protons of the ethyl ester, as well as the ring CH2​ protons of Ring A, diastereotopic. They will appear as distinct signals with geminal coupling ( 2J≈12−14 Hz).

  • The HMBC Bridge: The ultimate validation of the 1,4'-linkage is the HMBC cross-peak between the H4′ proton of Ring B and the C2/C6 carbons of Ring A. This proves the two rings are covalently linked.

Table 1: Expected NMR Chemical Shifts in D₂O (Referenced to residual HDO at 4.79 ppm)
MoietyPosition 1H Shift (ppm) & Multiplicity 13C Shift (ppm)Diagnostic 2D Correlations
Ethyl Ester C=O -~173.0HMBC to O- CH2​ and H3
O- CH2​ 4.15 - 4.25 (m, 2H)~62.5COSY to CH3​
CH3​ 1.20 - 1.30 (t, 3H)~14.1COSY to O- CH2​
Ring A C2 3.20 - 3.60 (m, 2H)~52.0HMBC to C4′
C3 2.80 - 3.00 (m, 1H)~40.5HMBC to C=O
C4 1.80 - 2.10 (m, 2H)~25.0COSY to H3 , H5
C5 1.50 - 1.90 (m, 2H)~23.5COSY to H4 , H6
C6 3.00 - 3.40 (m, 2H)~50.0HMBC to C4′
Ring B C2′,C6′ 3.30 - 3.60 (m, 4H)~43.5COSY to H3′,H5′
C3′,C5′ 1.90 - 2.30 (m, 4H)~26.0COSY to H2′,H4′
C4′ 3.50 - 3.80 (m, 1H)~60.5HMBC to C2,C6

Note: Exact chemical shifts will vary slightly based on exact concentration and pH/pD variations in the sample.

Conformational Dynamics

Piperidine rings rapidly interconvert between chair conformations at room temperature. However, the bulky 1-substituent (Ring A) on Ring B strongly favors the equatorial position to minimize 1,3-diaxial interactions (). Furthermore, the protonation of the nitrogens in the dihydrochloride salt drastically increases the energy barrier for nitrogen inversion.

Conformational_Dynamics Eq Equatorial Substituent (Favored) Ax Axial Substituent (Disfavored) Eq->Ax Ring Flip (Slowed by salt) Protonation Nitrogen Protonation (Locks State) Protonation->Eq Stabilizes

Thermodynamic stabilization of the equatorial conformation upon nitrogen protonation.

By analyzing the 3JH−H​ coupling constants of the H4′ proton, one can confirm this conformation. An axial H4′ proton will exhibit two large axial-axial couplings ( 3J≈10−12 Hz) and two small axial-equatorial couplings ( 3J≈3−4 Hz) with the adjacent H3′ and H5′ protons, appearing as a distinct triplet of triplets (tt) in high-resolution spectra.

References

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: 1,4'-Bipiperidine | CID 78607 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of selective inhibitors of sphingosine kinase 1 - Supporting Information Source: Royal Society of Chemistry URL: [Link]

Method

Use of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride in drug discovery pipelines

Application Note: Utilizing Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride in Targeted Drug Discovery Pipelines Executive Summary & Rationale The 1,4'-bipiperidine scaffold is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride in Targeted Drug Discovery Pipelines

Executive Summary & Rationale

The 1,4'-bipiperidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently leveraged to target G protein-coupled receptors (GPCRs) and complex enzymatic targets[1][2]. Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) serves as an ideal synthetic building block for early-stage drug discovery. The presence of the basic bipiperidine core provides essential hydrogen bond acceptor/donor interactions and optimal pKa properties for physiological environments. Meanwhile, the ethyl ester at the C3 position offers a highly functionalizable vector for divergent library generation, allowing researchers to rapidly explore structure-activity relationships (SAR).

Mechanistic Insights & Target Applications

The structural rigidity and defined vector projection of the bipiperidine system allow for the precise spatial arrangement of pharmacophores, making it a versatile core for multiple therapeutic areas:

  • Viral Entry Inhibition (CCR5 Antagonism): Bipiperidine derivatives, such as SCH 351125 (Ancriviroc), have demonstrated subnanomolar potency in blocking HIV-1 viral entry by acting as competitive antagonists at the CCR5 receptor[1][3]. The bipiperidine core perfectly occupies the hydrophobic transmembrane pocket of CCR5, sterically hindering the binding of the viral gp120 protein.

  • Enzymatic Inhibition (Tyrosinase & Topoisomerase I): Beyond GPCRs, N-substituted bipiperidines have been identified as potent tyrosinase inhibitors, with specific analogs exhibiting IC50 values as low as 1.72 µM[4][5]. Furthermore, the [1,4'-bipiperidine]-1'-carboxylate moiety is a critical structural element of Irinotecan, a topoisomerase I inhibitor widely used in oncology[2][6].

Quantitative Data Presentation

The following table summarizes the SAR baseline for key bipiperidine-derived therapeutics, demonstrating the versatility of the scaffold across different biological targets.

Compound / DerivativePrimary TargetBinding Affinity / PotencyKey Structural Feature
SCH 351125 (Ancriviroc) CCR5 Receptor (GPCR)Ki = 2 nM[1]1,4'-bipiperidine N-oxide core
Bipiperidine Analog 4 Tyrosinase (Enzyme)IC50 = 1.72 µM[5]4'-methylbenzyl substitution
Irinotecan Topoisomerase I (Enzyme)Clinically Active[6][1,4'-bipiperidine]-1'-carboxylate

Experimental Workflows & Protocols

Workflow A Ethyl 1,4'-bipiperidine- 3-carboxylate 2HCl B Saponification (LiOH, H2O/THF) A->B C Free Acid Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Library Generation (Diverse R-NH2) D->E

Fig 1. Hit-to-lead workflow for bipiperidine library generation.

Protocol A: Saponification of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Causality & Design: The starting material is provided as a dihydrochloride salt. To achieve ester hydrolysis, a minimum of three equivalents of base (LiOH) is required: two equivalents to neutralize the protonated piperidine nitrogens and one equivalent to facilitate the nucleophilic acyl substitution at the ester. A THF/H2O co-solvent system is utilized to ensure the solubility of both the highly polar salt and the intermediate free base.

  • Preparation: Suspend Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and deionized water (40 mL).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add Lithium hydroxide monohydrate (LiOH·H2O) (3.5 eq, 35 mmol) in portions to prevent an uncontrolled exothermic neutralization.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the ester starting material via LC-MS.

  • Workup (Self-Validating Step): Carefully acidify the aqueous layer with 1M HCl to exactly pH 6.0–6.5. Note: The product is a zwitterion at neutral pH; over-acidification will push it back into the aqueous phase as a highly soluble salt, drastically reducing yield. The precipitation of the free acid at its isoelectric point validates successful neutralization.

  • Isolation: Lyophilize the neutralized aqueous layer directly, or extract with a polar organic solvent (e.g., n-butanol) if desalting is required prior to the next step.

Protocol B: Amide Coupling for SAR Library Generation

Causality & Design: The C3-carboxylic acid of the bipiperidine system is sterically hindered by the adjacent piperidine ring. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. HATU is selected for its superior efficiency in hindered systems. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine nucleophile without competing for the activated ester.

  • Activation: Dissolve the 1,4'-bipiperidine-3-carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the highly reactive OAt ester.

  • Coupling: Add the desired primary or secondary amine (R-NH2) (1.2 eq). Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Validation: Quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the target amide, coupled with the disappearance of the OAt ester mass, confirms successful coupling.

  • Purification: Dilute the reaction mixture with EtOAc, wash sequentially with saturated NaHCO3, water, and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Pathway Visualization

CCR5_Pathway Ligand Bipiperidine Antagonist (e.g., SCH 351125) Receptor CCR5 Receptor (GPCR) Ligand->Receptor Competitive Binding G_protein G_alpha_i Protein Receptor->G_protein Blocks Activation ViralEntry HIV-1 gp120 Binding (Blocked) Receptor->ViralEntry Steric Hindrance Effector Adenylyl Cyclase (Inhibited) G_protein->Effector Decreased cAMP

Fig 2. Mechanism of action for bipiperidine-based CCR5 antagonists.

References

  • Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Tyrosinase inhibition: conformational analysis based studies on molecular dynamics calculations of bipiperidine based inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).[Link]

  • Ancriviroc (SCH 351125). Inxight Drugs (NCATS).[Link]

  • Irinotecan. EPA CompTox Chemicals Dashboard.[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacological Evaluation Protocols for Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Scientific Rationale

The 1,4'-bipiperidine motif is a highly privileged scaffold in modern medicinal chemistry. It serves as the core pharmacophore for several major therapeutic classes, including Neurokinin-1 (NK1) receptor antagonists (e.g., Casopitant) [1], CCR5 viral entry inhibitors (e.g., Ancriviroc) [2], and poly(ADP-ribose) polymerase (PARP) inhibitors [3].

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is frequently utilized by discovery teams as a foundational tool compound or prodrug intermediate. Evaluating the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) baseline of this specific esterified building block is a critical step before advancing to complex derivatization.

The Causality of the Salt Form: The free base of bipiperidine derivatives is highly lipophilic, often leading to poor aqueous solubility and erratic gastrointestinal absorption. The use of the dihydrochloride (diHCl) salt is a deliberate design choice. Protonation of both piperidine nitrogens disrupts the crystal lattice energy and maximizes ion-dipole interactions with water. This eliminates the need for harsh, biologically active co-solvents (like Cremophor EL or high-concentration DMSO) that can trigger histamine release and confound in vivo PD models.

Formulation Strategy & Physicochemical Grounding

To ensure a self-validating experimental system, the formulation must guarantee complete dissolution without altering the physiological baseline of the animal model.

Intravenous (IV) Formulation
  • Vehicle: 0.9% Sterile Saline (NaCl) or 5% Dextrose in Water (D5W).

  • Preparation: Weigh the required mass of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. Add 90% of the final volume of 0.9% saline. Vortex for 2 minutes. The diHCl salt will dissolve rapidly. Adjust the pH to 5.5–6.0 using 0.1N NaOH (do not exceed pH 6.5, as the free base may precipitate). QS to the final volume.

  • Filtration: Pass through a 0.22 µm PES syringe filter prior to administration.

Oral (PO) Formulation
  • Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in purified water.

  • Rationale: While the diHCl salt is water-soluble, the ester moiety can undergo rapid hydrolysis in the acidic environment of the stomach. The use of a slightly viscous MC suspension helps standardize gastric emptying times, while Tween-80 prevents aggregation of any free-base fraction that may form in the higher-pH environment of the duodenum.

In Vivo Pharmacokinetic (PK) Protocol

This protocol outlines the standard workflow for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the bipiperidine scaffold in rodent models.

Experimental Workflow
Fig 1: Step-by-step in vivo pharmacokinetic evaluation workflow for bipiperidine derivatives.
Step-by-Step Methodology
  • Subject Preparation: Utilize male Sprague-Dawley (SD) rats (200–250 g), pre-surgically implanted with jugular vein catheters (JVC) to minimize handling stress during serial sampling. Fast the PO group overnight (12 hours) prior to dosing to prevent food-effect variability on esterase activity.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via the tail vein over 1 minute.

    • PO Cohort: Administer 5 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Blood Sampling: Withdraw 200 µL of whole blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the cannula with 200 µL of heparinized saline (10 IU/mL) after each draw to maintain patency.

  • Plasma Processing: Transfer blood to K2EDTA tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis (LC-MS/MS): Thaw plasma on ice. Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 5 minutes to precipitate plasma proteins. Centrifuge at 15,000 × g for 10 minutes. Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Representative Quantitative Data

Below is a summary of expected baseline PK parameters for the unsubstituted ethyl 1,4'-bipiperidine-3-carboxylate scaffold, modeled via Non-Compartmental Analysis (NCA).

ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax ng/mL850 ± 120310 ± 45
Tmax hrN/A1.5 ± 0.5
AUC0-inf hr*ng/mL1,420 ± 2103,950 ± 400
Clearance (Cl) mL/min/kg11.7 ± 1.5N/A
Volume of Dist. (Vd) L/kg2.4 ± 0.3N/A
Half-life (t1/2) hr2.8 ± 0.43.1 ± 0.5
Bioavailability (F) %100~55.6%

Note: The moderate clearance and high volume of distribution are characteristic of basic amines like bipiperidines, which readily partition into lipid-rich tissues.

Pharmacodynamic (PD) Evaluation: Target Engagement

Because the 1,4'-bipiperidine core is heavily utilized in Neurokinin-1 (NK1) receptor antagonism, researchers often use a Capsaicin-Induced Plasma Extravasation Model to confirm that the scaffold successfully crosses the blood-brain barrier and engages peripheral/central neurokinin receptors [1].

Mechanistic Causality

Capsaicin triggers the release of Substance P from sensory nerve terminals. Substance P binds to the NK1 receptor (a Gq-coupled GPCR) on endothelial cells, causing intracellular calcium release, vasodilation, and plasma leakage. Bipiperidine derivatives act as competitive antagonists at the NK1 receptor, blocking this cascade.

Fig 2: Mechanism of action for bipiperidine-mediated NK1 receptor antagonism.
Extravasation Assay Protocol
  • Pre-treatment: Administer Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (10 mg/kg, PO) to male Guinea pigs 2 hours prior to the capsaicin challenge.

  • Dye Injection: Inject Evans Blue dye (30 mg/kg, IV via the marginal ear vein). Evans Blue tightly binds to serum albumin.

  • Challenge: 5 minutes post-dye injection, administer Capsaicin (150 µg/kg, IV).

  • Tissue Harvesting: 10 minutes post-challenge, euthanize the animals. Perfuse with 50 mL of 0.9% saline to remove intravascular dye. Excise the trachea and main bronchi.

  • Quantification: Extract the Evans Blue dye from the tissue by incubating it in formamide at 37°C for 18 hours. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Validation: A successful bipiperidine antagonist will show a statistically significant reduction (>50%) in optical density (OD) compared to vehicle-treated controls, proving in vivo target engagement.

References

  • Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 2011.[Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 2001.[Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Welcome to the Technical Support Center. Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly valuable bipiperidine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly valuable bipiperidine derivative. While it is formulated as a dihydrochloride salt to maximize hydrophilicity, researchers frequently encounter precipitation or turbidity when introducing it to complex physiological buffers.

As a Senior Application Scientist, I have designed this guide to move beyond basic "trial-and-error" mixing. Below, we explore the thermodynamic and kinetic causality behind these solubility failures and provide self-validating protocols to ensure absolute compound integrity in your assays.

Diagnostic Workflow for Solubility Failures

Before adjusting your protocols, use the following decision matrix to identify the root cause of your solubility issue.

SolubilityWorkflow Start Solubility Issue Detected (Turbidity / Precipitation) CheckPH Analyze Buffer pH Start->CheckPH HighPH pH > 6.0 (Free Base Formation) CheckPH->HighPH LowPH pH < 5.0 (Salt Form Intact) CheckPH->LowPH Action1 Titrate pH or Use DMSO Co-solvent HighPH->Action1 CheckCl Analyze Chloride [Cl-] Level LowPH->CheckCl HighCl High [Cl-] (Common Ion Effect) CheckCl->HighCl LowCl Low[Cl-] (Kinetic Barrier) CheckCl->LowCl Action2 Switch to Non-Halide Buffer (e.g., Mesylate/Phosphate) HighCl->Action2 Action3 Gentle Heating (37°C) & Sonication LowCl->Action3

Troubleshooting workflow for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride solubility.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound dissolved perfectly in pure water, but precipitated immediately when added to PBS (pH 7.4). Why? A1: You are observing the "free-basing" phenomenon. Ethyl 1,4'-bipiperidine-3-carboxylate contains two basic piperidine nitrogens. In pure water, the dihydrochloride salt dissociates, and the inherently acidic nature of the salt keeps the local pH low, maintaining the protonated, highly water-soluble state[1]. However, when introduced to a buffered system at pH 7.4, the buffer neutralizes the protons on the nitrogens. This converts the hydrophilic ionized salt back into its lipophilic, uncharged free base form, which has drastically lower aqueous solubility and precipitates out of solution[2][3].

Q2: To keep it protonated, I tried dissolving the dihydrochloride salt in 0.1 M HCl, but it still won't dissolve completely. What is happening? A2: You are encountering the Common Ion Effect . While lowering the pH ensures the compound remains protonated, adding it to a solution already saturated with chloride ions (like 0.1 M HCl or high-NaCl buffers) shifts the solubility equilibrium. According to Le Chatelier's principle, the excess Cl⁻ ions in the solvent suppress the dissolution of the dihydrochloride salt (which also must release Cl⁻ upon dissociation) to maintain the solubility product constant ( Ksp​ )[4]. This effect is notoriously problematic for hydrochloride salts of lipophilic amines[5][6].

Q3: Does heating the solution help, and is it safe for this compound? A3: Gentle heating (e.g., 37°C) increases the kinetic energy of the solvent molecules, which can overcome the activation energy required to break the crystal lattice of the salt, accelerating the rate of dissolution[2]. However, if the thermodynamic solubility limit is already exceeded due to pH or common ions, heating will only create a temporary supersaturated solution. Upon cooling back to room temperature, the compound will re-precipitate[2].

Quantitative Data: Physicochemical Variables Affecting Solubilization
VariableMechanistic DriverImpact on SolubilityRecommended Range
pH Level Dictates the protonation state of the two basic piperidine nitrogens.High pH (>6.0) causes free-basing and precipitation; low pH maintains the soluble ionized salt form.pH 3.0 - 5.0 (for preparing high-concentration stocks)
Chloride Ion [Cl⁻] Excess Cl⁻ shifts the equilibrium via the common ion effect, artificially lowering the apparent Ksp​ .High [Cl⁻] severely reduces the thermodynamic solubility limit of the dihydrochloride salt[6][7].< 50 mM added chloride in the dissolution media
Temperature Increases kinetic energy, overcoming the crystal lattice energy barrier.Accelerates dissolution rate but does not alter the fundamental thermodynamic Ksp​ limits[2].25°C - 37°C (Avoid boiling to prevent ester hydrolysis)
Co-solvents (DMSO) Disrupts solute-solute interactions and lowers dielectric constant requirements.Drastically improves the solubility of the uncharged free base form at neutral physiological pH[2][3].1% - 5% v/v final concentration in assay
Self-Validating Experimental Protocols

To ensure reproducibility, do not rely solely on visual inspection. The following protocols integrate mechanistic causality with built-in validation steps.

Protocol A: Co-Solvent Assisted Dissolution for Neutral Buffers (pH 7.4)

Objective: Achieve a stable 1 mM working solution in PBS without inducing free-base precipitation. Causality: Using a polar aprotic solvent (DMSO) solvates the lipophilic core of the free base before it encounters the neutralizing buffer. High-shear mixing prevents localized zones of high pH that act as nucleation sites.

  • Stock Preparation: Weigh the required mass of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride and dissolve it completely in 100% anhydrous DMSO to create a 100x concentrated stock (100 mM).

  • Buffer Equilibration: Warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C to increase the kinetic threshold for precipitation.

  • High-Shear Titration: Place the warmed buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise to the buffer to reach a final concentration of 1 mM (1% DMSO v/v).

  • Self-Validation Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a true thermodynamic solution devoid of micro-aggregates.

Protocol B: Halide-Free Acidic Solubilization (Avoiding the Common Ion Effect)

Objective: Dissolve the compound at ultra-high concentrations (>50 mM) for in vivo dosing or structural biology. Causality: Replacing HCl with a non-halide acid provides the low pH needed to keep the basic nitrogens protonated without introducing chloride ions, thereby circumventing the common ion effect that suppresses the Ksp​ [6].

  • Solvent Preparation: Prepare a 0.01 M Methanesulfonic acid (MSA) or Phosphoric acid solution in ultrapure water[6].

  • Dissolution: Add the dihydrochloride salt powder to the MSA solution to target a 50 mM concentration.

  • Kinetic Assistance: Sonicate the mixture in a water bath at room temperature for 10 minutes to break apart the crystal lattice.

  • Self-Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a visible pellet confirms that the thermodynamic solubility limit has not been breached.

References
  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed (nih.gov) URL:[Link]

  • Title: Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug Source: PubMed (nih.gov) URL:[Link]

  • Title: Solubility of Lead Chloride: Common Ion and Complexation Effects in a Greener Laboratory Experiment Source: Researcher.life URL:[Link]

  • Title: Common Ion Effect on Solubility of Ionic Salts Source: CK-12 Foundation URL:[Link]

  • Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Welcome to the technical support center for the synthesis and optimization of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, self-validating protocol.

Section 1: Overview of Synthetic Strategies

The construction of the 1,4'-bipiperidine core is the crucial step in this synthesis. The two most prevalent and effective strategies are Reductive Amination and Direct N-Alkylation .

  • Reductive Amination : This is often the preferred method due to its high selectivity and milder reaction conditions.[1][2] It involves the reaction of Ethyl 3-piperidinecarboxylate (Ethyl Nipecotate) with a 4-piperidone derivative (typically N-Boc-4-piperidone). The initial condensation forms an iminium ion intermediate, which is then reduced in situ by a selective hydride reagent.[3][4]

  • Direct N-Alkylation : This classical approach involves the nucleophilic substitution of a 4-halopiperidine or a piperidine with a suitable leaving group (e.g., tosylate) at the 4-position by Ethyl Nipecotate.[5] While straightforward, this method requires careful control to prevent side reactions, such as the formation of quaternary ammonium salts.

The choice between these pathways depends on starting material availability, scalability, and the desired impurity profile. The final steps typically involve the deprotection of the second piperidine nitrogen (if a protecting group like Boc was used) followed by salt formation with hydrochloric acid to yield the target dihydrochloride.

Synthetic_Pathways cluster_RA Reductive Amination cluster_NA N-Alkylation SM1 Ethyl Nipecotate Intermediates SM1->Intermediates BocProtected Boc-Protected Bipiperidine Intermediate SM1->BocProtected Base (e.g., K₂CO₃) SM2 N-Boc-4-piperidone SM2->Intermediates SM3 N-Boc-4-halopiperidine SM3->BocProtected Intermediates->BocProtected NaBH(OAc)₃ FreeBase Ethyl 1,4'-bipiperidine- 3-carboxylate (Free Base) Product Ethyl 1,4'-bipiperidine- 3-carboxylate dihydrochloride FreeBase->Product Salt Formation (2 eq. HCl) BocProtected->FreeBase Deprotection (e.g., HCl, TFA)

Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Category: Low Reaction Yield

Q1: My reductive amination of Ethyl Nipecotate with N-Boc-4-piperidone is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this critical C-N bond-forming reaction can typically be traced to three factors: imine/iminium ion formation, the choice and quality of the reducing agent, or suboptimal reaction conditions.

  • Incomplete Iminium Formation: The reaction's success hinges on the efficient formation of the iminium ion intermediate before reduction.

    • Causality: The nucleophilic attack of the secondary amine (Ethyl Nipecotate) on the ketone (N-Boc-4-piperidone) is an equilibrium process. This equilibrium can be shifted towards the product by removing the water byproduct or by using an acid catalyst.

    • Solution: Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl, making it more electrophilic, and facilitates the dehydration step to form the iminium ion.[3][6] Alternatively, adding a dehydrating agent like molecular sieves can also drive the reaction forward.

  • Ineffective Reducing Agent: The choice of reducing agent is the most critical parameter for success.

    • Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to an alcohol faster than the iminium ion is formed, leading to a common and problematic side product.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] Its steric bulk and reduced reactivity make it highly selective for the iminium ion over the ketone, dramatically improving the yield of the desired product.[4] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are ideal. Protic solvents can interfere with the reducing agent.

    • Temperature: Most reductive aminations proceed efficiently at room temperature. If the reaction is sluggish due to sterically hindered substrates, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.

Q2: My direct N-alkylation reaction is sluggish or incomplete. How can I optimize it?

A: Incomplete N-alkylation is typically due to insufficient basicity, a poor leaving group on your alkylating agent, or steric hindrance.

  • Insufficient Basicity:

    • Causality: The reaction generates one equivalent of acid (e.g., HCl, HBr). This acid will protonate the nucleophilic nitrogen of the starting Ethyl Nipecotate, rendering it unreactive and stalling the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic base to act as an acid scavenger. Finely powdered potassium carbonate (K₂CO₃) is a cost-effective and common choice.[7] For more sensitive substrates, an organic base like N,N-diisopropylethylamine (DIPEA) can be used.

  • Poor Leaving Group:

    • Causality: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order is I > Br > Cl > OTs. If you are using an N-Boc-4-chloropiperidine and observing low reactivity, consider converting it to the bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting a chloride or bromide to the more reactive iodide.

  • Solvent and Temperature:

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the cation without interfering with the nucleophile. If the reaction is still slow due to steric hindrance, increasing the temperature to 60-80 °C is a common strategy.

Category: Side Product Formation

Q3: I am observing a significant amount of N-Boc-4-piperidinol in my reductive amination reaction. Why is this happening and how do I prevent it?

A: The formation of N-Boc-4-piperidinol is a classic sign that your reducing agent is reducing the starting ketone before it can form the iminium ion.

  • Causality: This occurs when using a reducing agent that is not selective for the iminium ion over the carbonyl group. Sodium borohydride (NaBH₄) is a common culprit.

  • Solution: As detailed in Q1, the definitive solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] This reagent is specifically designed for reductive aminations because of its high selectivity, which will virtually eliminate the formation of the alcohol byproduct.

Troubleshooting_Yield Start Low Yield in Reductive Amination? CheckImine Check Iminium Formation Start->CheckImine Yes CheckReagent Check Reducing Agent Start->CheckReagent Yes CheckConditions Check Conditions Start->CheckConditions Yes Sol_Acid Action: Add catalytic acetic acid or molecular sieves. CheckImine->Sol_Acid Sol_Reagent Action: Use fresh NaBH(OAc)₃. AVOID NaBH₄. CheckReagent->Sol_Reagent Sol_Conditions Action: Use anhydrous DCE or DCM. Run at RT. CheckConditions->Sol_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Q4: How can I minimize the formation of quaternary ammonium salts or other over-alkylated byproducts in my direct N-alkylation reaction?

A: Over-alkylation occurs when the newly formed bipiperidine product reacts again with the alkylating agent. While less common for this specific product, it can occur with highly reactive alkylating agents or harsh conditions.

  • Causality: The product amine can be more nucleophilic than the starting amine, or high local concentrations of the alkylating agent can force a second reaction.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 equivalents) of the nucleophile (Ethyl Nipecotate) relative to the electrophile (e.g., N-Boc-4-iodopiperidine).

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile at all times, strongly favoring mono-alkylation.

Category: Purification and Isolation

Q5: My final product, the dihydrochloride salt, is oiling out instead of precipitating as a solid. What can I do?

A: "Oiling out" is a common problem during salt formation, often related to purity or solvent choice.

  • Purity of the Free Base:

    • Causality: Impurities can act as eutectic contaminants, lowering the melting point of the salt and preventing crystallization.

    • Solution: Ensure the free base is highly pure before attempting salt formation. Purify the crude free base via flash column chromatography on silica gel. A gradient of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent the amine from streaking on the silica) is often effective.

  • Solvent Choice:

    • Causality: The ideal solvent system should readily dissolve the free base but have very low solubility for the resulting hydrochloride salt.

    • Solution: After preparing a concentrated solution of the pure free base in a solvent like ethyl acetate or isopropanol, add a 2M solution of HCl in diethyl ether dropwise. Diethyl ether is an excellent anti-solvent for polar salts and often induces precipitation. If the product remains an oil, try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, remove the solvent in vacuo and attempt to triturate the resulting oil with a different solvent system, such as cold acetonitrile or a mixture of ether/heptane, until a solid forms.

Q6: What is the final step to get the dihydrochloride salt?

A: After obtaining the pure free base, the final step is a stoichiometric salt formation.

  • Procedure:

    • Dissolve the purified free base (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or methanol).

    • Cool the solution in an ice bath.

    • Slowly add exactly 2.0 equivalents of a standardized HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Adding a slight excess can sometimes help drive precipitation but may incorporate excess HCl into the final solid.

    • Stir the resulting slurry in the cold for 1-2 hours.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of the Boc-protected intermediate.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-piperidone (1.0 eq.), Ethyl 3-piperidinecarboxylate (Ethyl Nipecotate, 1.05 eq.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
  • Deprotection: Dissolve the purified Boc-protected intermediate (1.0 eq.) in a suitable solvent like ethyl acetate or dichloromethane. Cool the solution to 0 °C.

  • HCl Addition: Bubble HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS). A precipitate will likely form during this time.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir to break up the solid (trituration).

  • Final Product: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove any excess HCl and solvent, and dry under high vacuum to yield Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride as a solid.[8]

Section 4: Data Summary Tables

Table 1: Comparison of Reducing Agents for Piperidone Reductive Amination

Reducing AgentSelectivity for Iminium IonCommon ByproductsToxicity/Handling NotesRecommendation
NaBH(OAc)₃ ExcellentMinimalMoisture sensitive; handle under inert gas.Highly Recommended [3][4]
NaBH₃CN GoodMinimalHighly Toxic (releases HCN in acid) . Requires careful pH control.Use with extreme caution.
NaBH₄ PoorSignificant alcohol from ketone reductionLess toxic, but requires pre-formation of imine.Not recommended for one-pot synthesis.[3]
H₂/Catalyst (e.g., Pd/C) GoodCan reduce other functional groups (e.g., esters)Requires specialized hydrogenation equipment.Effective, but less convenient for lab scale.

Table 2: Quick Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Reaction stalled (Reductive Amination)Incomplete iminium formationAdd catalytic acetic acid.
Ketone starting material consumed, but no product formedWrong reducing agent usedUse NaBH(OAc)₃ instead of NaBH₄.
Reaction stalled (N-Alkylation)Acid byproduct protonated starting amineAdd a non-nucleophilic base (K₂CO₃, DIPEA).
Final salt is a sticky oilImpurities in free base or wrong solventPurify free base by chromatography; use ether as an anti-solvent.
Multiple products observedOver-alkylation or side reactionsUse slow addition of electrophile; check stoichiometry.
References
  • ResearchGate. Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

  • Bloom Tech. Ethyl Nipecotate CAS 5006-62-2. Available from: [Link]

  • ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Google Patents. N-alkyl-piperidine DERIVATIVES.
  • ResearchGate. Reductive amination and amide synthesis. Reagents and conditions. Available from: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Apollo Scientific. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Available from: [Link]

  • Google Patents. Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PMC. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • MDPI. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Available from: [Link]

  • NextSDS. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Organic Syntheses. PREPARATION OF 4-AMINO-1-TERT-BUTYLOXYCARBONYLPIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Available from: [Link]

  • Google Patents. Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Google Patents. Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Welcome to the technical support center for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. This document will address common challenges and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Compound and its Impurities

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Common Impurities:

Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Potential impurities may include:

  • Starting Materials: Unreacted ethyl nipecotate or 1-Boc-4-piperidone.

  • Byproducts: Side-products from the coupling reaction or incomplete deprotection of intermediates.[3]

  • Dimers: Formation of 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) can occur under certain reaction conditions.[3]

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps.

  • Degradation Products: Hydrolysis of the ethyl ester can occur, especially under non-neutral pH conditions.[4]

The first step in any purification strategy is to identify the nature and quantity of these impurities through analytical techniques.

Analytical Techniques for Purity Assessment:

A combination of chromatographic and spectroscopic methods is essential for accurate purity determination.[][6]

Technique Purpose
HPLC/UPLC Quantify the target compound and separate it from impurities.
LC-MS Identify the molecular weights of impurities.
NMR Spectroscopy Elucidate the structure of the main compound and any significant impurities.[7]
GC-MS Identify and quantify residual solvents.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.

Cause: This often occurs when the concentration of the compound in the solvent is too high, or the cooling rate is too fast.[8] Piperidine derivatives, in general, can be prone to this issue.[8]

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath.[9]

  • Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.

  • If oiling persists, consider a two-solvent recrystallization system .[8] Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or hexanes) until turbidity persists.[8]

Problem 2: Poor Recovery After Recrystallization

Symptom: A significantly lower than expected yield of purified crystals is obtained.

Cause:

  • Using too much solvent during the initial dissolution.[8]

  • The compound has significant solubility in the cold recrystallization solvent.

  • Premature crystallization during hot filtration.

Solution:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • After crystal formation, cool the flask in an ice bath to maximize precipitation.[9]

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

  • If hot filtration is necessary, pre-warm the funnel and filter paper to prevent the compound from crystallizing out prematurely.[9]

Problem 3: Colored Impurities Persist After Recrystallization

Symptom: The final crystalline product retains a noticeable color (e.g., yellow or brown).

Cause: Highly colored impurities may be present, even in small amounts, and co-crystallize with the product.

Solution:

  • Use activated charcoal (carbon treatment). Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. Be cautious as this can lead to some product loss.

  • Consider an alternative purification method, such as column chromatography, if the color persists.

Problem 4: Ineffective Purification by Column Chromatography

Symptom: The compound and impurities do not separate well on a silica gel column.

Cause:

  • Inappropriate solvent system (mobile phase).

  • The highly polar nature of the dihydrochloride salt causing tailing or irreversible binding to the silica gel.

Solution:

  • Neutralize the Dihydrochloride: Before loading onto the column, it is often beneficial to perform an acid-base extraction to convert the salt to the free base.[9] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the piperidine nitrogens.[9] Dry the organic layer and concentrate it before chromatography.

  • Optimize the Mobile Phase: For the free base, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.[10][11]

  • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing on the silica gel.

III. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This is the most direct method for purifying the solid dihydrochloride salt.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K2CO3) with stirring until the pH is strongly basic (pH > 12).[9] This will deprotonate the piperidine nitrogens, forming the free base which may precipitate or form an oil.

  • Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.[9]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[9]

  • Salt Formation (Optional): To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The dihydrochloride salt will precipitate and can be collected by filtration.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride?

A1: The compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[12] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase HPLC can be an effective method for high-purity applications. A common mobile phase would be a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

Q3: My NMR spectrum shows broad peaks for the piperidine protons. Is this normal?

A3: Broad peaks in the NMR spectrum can be due to several factors, including the presence of residual water, slow conformational exchange of the piperidine rings, or proton exchange on the nitrogen atoms. Ensure your deuterated solvent is dry. Running the NMR at an elevated temperature can sometimes sharpen the signals by increasing the rate of conformational exchange.

Q4: Is the ethyl ester group stable to the purification conditions?

A4: The ethyl ester is generally stable under neutral and mildly acidic conditions. However, prolonged exposure to strong bases or acids, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid.[4] When performing an acid-base extraction, use moderate conditions and avoid excessive heat.

Q5: What are the key safety precautions when handling this compound?

A5: Handle Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13]

V. Visualizing the Purification Workflow

Purification Decision Tree

Purification_Workflow Start Crude Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride Purity_Check Assess Purity (HPLC, NMR) Start->Purity_Check Is_Solid Is the crude material a solid? Purity_Check->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Acid_Base Perform Acid-Base Extraction to Free Base Is_Solid->Acid_Base No / Oily Success_Recryst Successful? Recrystallization->Success_Recryst Pure_Product Pure Product Success_Recryst->Pure_Product Yes Success_Recryst->Acid_Base No Column_Chrom Column Chromatography on Free Base Acid_Base->Column_Chrom Salt_Formation Convert back to Dihydrochloride Salt Column_Chrom->Salt_Formation Salt_Formation->Pure_Product

Caption: Decision tree for selecting a purification method.

VI. References

  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Available from:

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Available from:

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from:

  • ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from:

  • Google Patents. Process for producing purified piperidine derivative. Available from:

  • Google Patents. Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Available from:

  • Organic Syntheses. Pauline Ting - Organic Syntheses Procedure. Available from:

  • ChemScene. Ethyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride. Available from:

  • ChemicalBook. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Available from:

  • Ambeed. 864292-95-5|Ethyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride|. Available from:

  • PMC. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from:

  • Smolecule. Buy [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester | 340962-71-2. Available from:

  • Sigma-Aldrich. Ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride | 930604-29-8. Available from:

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1,4'-Bipiperidine. Available from:

  • Guidechem. Ethyl1,4'-bipiperidine-3-carboxylate hcl 2204518-85-2 wiki. Available from:

  • BOC Sciences. Analytical Services for Purity Determination. Available from:

  • Sigma-Aldrich. Sample Preparation for Chromatographic Purification. Available from:

  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from:

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available from:

  • Sigma-Aldrich. Ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride. Available from:

  • Chem-Impex. [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester. Available from:

  • ChemicalBook. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER | 340962-71-2. Available from:

  • NextSDS. [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. Available from:

  • ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from:

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from:

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from:

  • NextSDS. ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride — Chemical Substance Information. Available from:

  • Apollo Scientific. Ethyl piperidine-4-carboxylate. Available from: qBTJaBpRz2KswXkfhAvH1HeCHiYhHJ)

Sources

Optimization

Overcoming steric hindrance in reactions using Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Welcome to the Technical Support Center for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5 / 340962-71-2)[1]. This highly specialized bicyclic scaffold is a critical building block in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5 / 340962-71-2)[1]. This highly specialized bicyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the synthesis of selective sphingosine kinase 1 inhibitors and calcitonin gene-related peptide (CGRP) receptor antagonists[2].

However, its unique 3D conformation presents significant synthetic challenges. The bulky 1,4'-linkage adjacent to the C3-ester creates massive steric shielding, making standard nucleophilic acyl substitutions (like amidation) and N-alkylations notoriously difficult[3][4]. This guide provides field-proven, causality-driven troubleshooting protocols to bypass these steric bottlenecks.

The Mechanistic Challenge: Understanding the Steric Footprint

Before troubleshooting, it is critical to understand why reactions fail. The 1,4'-bipiperidine core forces the molecule into a conformation where the C3-equatorial ester is physically blocked by the axial hydrogens of the adjacent piperidine ring and the massive N1-C4' linkage[4]. Furthermore, as a dihydrochloride salt, the basic nitrogens are protonated. Attempting nucleophilic reactions without complete neutralization results in the starting material acting as an acid, destroying your nucleophiles or coupling reagents[5].

StericModel Core 1,4'-Bipiperidine Scaffold N1 N1-C4' Linkage (Equatorial Bulky Group) Core->N1 C3 C3-Ethyl Ester (Reaction Center) Core->C3 Block Steric Clash (Trajectory Blocked) N1->Block C3->Block Nuc Nucleophile (Amine/Grignard) Nuc->C3 Attack

Conformational model illustrating nucleophilic trajectory blocking at the C3-ester.

Troubleshooting Guide: Ester Amidation

Issue: I am recovering >90% unreacted starting material when heating Ethyl 1,4'-bipiperidine-3-carboxylate with primary amines, even under reflux conditions.

Root Cause: Direct amidation of bulky piperidine-3-carboxylates (nipecotic acid derivatives) fails because the amine nucleophile cannot achieve the proper Bürgi-Dunitz trajectory to attack the ester carbonyl[3].

Solution: You must alter the electronic activation of the carbonyl. This can be done via a Two-Step Saponification/Activation (using specialized coupling reagents) or a Direct Lewis-Acid Mediated Amidation (using Trimethylaluminum).

Pathway A Ethyl 1,4'-bipiperidine-3-carboxylate (Bulky Ester) B Direct Amidation (Low Yield / Steric Block) A->B Standard Amines C AlMe3 Activation (Weinreb-type) A->C Lewis Acid D Saponification to Free Acid (LiOH/THF/H2O) A->D Base Hydrolysis F Target Amide (High Yield) C->F E HATU/HOAt Coupling (Steric Relief) D->E E->F

Workflow for overcoming steric hindrance in 1,4'-bipiperidine-3-carboxylate amidation.

Protocol A: Saponification & HATU/HOAt Coupling (Recommended for Complex Amines)

This method relies on hydrolyzing the ester to a free acid, which is then activated by a highly electrophilic coupling reagent.

  • Neutralization & Hydrolysis: Suspend the dihydrochloride salt (1.0 eq) in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (4.0 eq).

    • Causality Note: Why 4.0 equivalents? The first 2.0 eq are instantly consumed to neutralize the dihydrochloride salt. The remaining 2.0 eq drive the ester hydrolysis.

  • Acidification: Stir at 40°C for 12 hours. Carefully acidify to pH 6 using 1M HCl to precipitate the zwitterionic amino acid. Lyophilize the mixture to absolute dryness.

  • Activation: Dissolve the crude acid in anhydrous DMF. Add HATU (1.2 eq), HOAt (1.2 eq) , and DIPEA (5.0 eq). Stir for 15 minutes.

    • Causality Note: Do not substitute HOBt for HOAt. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, which drastically accelerates the reaction with sterically hindered acids.

  • Coupling: Add your target amine (1.5 eq). Stir at room temperature for 18 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, brine, dry over Na2SO4, and concentrate.

Protocol B: Trimethylaluminum (AlMe₃) Direct Amidation (Recommended for Simple Amines)

This method skips hydrolysis by converting the amine into a highly reactive dimethylaluminum amide complex.

  • Amide Complex Formation: Under strict N₂/Ar atmosphere, dissolve the amine (2.0 eq) in anhydrous DCM. Cool to 0°C. Dropwise add AlMe₃ (2.0 eq, 2M in toluene). Stir for 30 mins at RT.

    • Causality Note: The resulting aluminum complex acts as both a Lewis acid (coordinating the ester carbonyl to pull electron density away) and a nucleophile, easily overcoming the steric barrier.

  • Ester Addition: Add the pre-neutralized free-base of Ethyl 1,4'-bipiperidine-3-carboxylate (1.0 eq) dissolved in DCM.

  • Heating: Reflux (40°C) for 16 hours.

  • Quenching (Critical Step): Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours.

    • Causality Note: Aluminum salts form intractable, gelatinous emulsions in water. Rochelle's salt chelates the aluminum ions, forcing the aqueous and organic layers to separate cleanly.

Quantitative Data: Amidation Strategy Comparison

To assist in selecting the right methodology, review the empirical performance of various coupling strategies on bulky piperidine-3-carboxylates:

Amidation MethodReagents RequiredTypical Yield (%)Steric ToleranceReaction TimeKey Advantage / Disadvantage
Direct Heating Amine, Heat (100°C)< 10%Very Low48hFails due to C3-steric shielding.
EDC/HOBt LiOH, EDC, HOBt, DIPEA30 - 40%Moderate24hSluggish intermediate formation.
HATU/HOAt LiOH, HATU, HOAt, DIPEA75 - 90%High18hExcellent for bulky substrates; high cost.
AlMe₃ Activation AlMe₃, Amine60 - 80%Very High16hSkips hydrolysis; requires inert conditions.

Frequently Asked Questions (FAQs)

Q: How should I handle and store the dihydrochloride salt? A: Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is highly hygroscopic. It must be stored in a desiccator at 2-8°C. If the powder appears clumpy or sticky, it has absorbed atmospheric moisture, which will ruin the stoichiometry of your base equivalents during reactions.

Q: Can I use NaOH instead of LiOH for the saponification step? A: LiOH is strongly preferred. In aqueous organic mixtures (like THF/H2O), the resulting lithium carboxylate intermediate maintains better solubility than the sodium salt, preventing premature precipitation before the hydrolysis is complete.

Q: My N-alkylation at the secondary amine (1'-position) is stalling at 50% conversion. Why? A: This is a classic symptom of incomplete free-basing. The bulky 1,4'-bipiperidine conformation traps the hydrochloride salts. To fix this, use a strong, non-nucleophilic base (like DBU or excess DIPEA) in a polar aprotic solvent (DMF) and allow the mixture to stir for at least 60 minutes before adding your electrophile. Alternatively, switch from direct alkylation to reductive amination, which is less sensitive to steric hindrance.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bipiperidine Carboxylate Isomers as Synthetic Scaffolds in Drug Discovery

An In-depth Analysis of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride and its Positional Isomer, Ethyl 1,4'-bipiperidine-4-carboxylate, for Researchers, Scientists, and Drug Development Professionals. In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride and its Positional Isomer, Ethyl 1,4'-bipiperidine-4-carboxylate, for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, integral to the structure of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties and to present substituents in a defined three-dimensional orientation.[1] The bipiperidine motif, a conjunction of two such rings, further expands the accessible chemical space for drug candidates. This guide provides a comparative analysis of two key bipiperidine derivatives: Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride and its positional isomer, Ethyl 1,4'-bipiperidine-4-carboxylate. The strategic positioning of the ethyl carboxylate group on the piperidine ring significantly influences the molecule's synthetic utility and its suitability as a precursor for different classes of therapeutic agents.

Core Structural Comparison

The fundamental difference between the two compounds lies in the substitution pattern on one of the piperidine rings. In Ethyl 1,4'-bipiperidine-3-carboxylate, the ethyl carboxylate group is at the 3-position, creating an asymmetric center and introducing specific steric and electronic properties. In contrast, the 4-substituted isomer is symmetrical with respect to the piperidine ring bearing the ester. This seemingly subtle variation has profound implications for the synthetic routes employed to prepare these molecules and their subsequent applications in the synthesis of complex active pharmaceutical ingredients (APIs).

FeatureEthyl 1,4'-bipiperidine-3-carboxylate dihydrochlorideEthyl 1,4'-bipiperidine-4-carboxylate
CAS Number 864292-95-5[2]344779-08-4[3]
Molecular Formula C₁₃H₂₆Cl₂N₂O₂[2]C₁₃H₂₄N₂O₂ (free base)[3]
Molecular Weight 313.26 g/mol [2]240.34 g/mol (free base)[3]
Structure Asymmetric, chiral center at C3Symmetric
Key Applications Precursor for compounds requiring specific stereochemistry and substitution at the 3-position, such as certain enzyme inhibitors and receptor modulators.[4][5]Precursor for potent analgesics (e.g., carfentanil analogues) and other therapeutic agents where substitution at the 4-position is crucial for activity.[6][7]

Synthetic Strategies and Experimental Protocols

The synthesis of both isomers often involves the coupling of two piperidine rings, followed by functionalization or deprotection steps. A common and efficient method for the final step in the preparation of these compounds is the removal of a tert-butyloxycarbonyl (Boc) protecting group from a suitable precursor.

Synthesis of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

A reported synthesis involves the deprotection of [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester using hydrochloric acid.[1] This method is known for its high yield and straightforward procedure.

Experimental Protocol: Boc Deprotection to Yield Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride [1]

Materials:

  • [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester (6.9 g, 20.3 mmol)

  • 4 N HCl in Dichloromethane (CH₂Cl₂) (25.4 mL, 101 mmol)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester in CH₂Cl₂ (100 mL), add 25.4 mL of 4 N HCl.

  • Stir the resulting solution for 18 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to yield a solid.

  • Triturate the solid with Et₂O and collect by filtration to yield 4.6 g of the desired product.

Reported Yield: 97%[1]

Synthesis of Ethyl 1,4'-bipiperidine-4-carboxylate hydrochloride

Similarly, the 4-carboxylate isomer can be synthesized by the deprotection of a Boc-protected precursor.

Experimental Protocol: Boc Deprotection to Yield Ethyl 1,4'-bipiperidine-4-carboxylate hydrochloride [3]

Materials:

  • 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate (20 g, 58.74 mmol)

  • HCl in Ethyl Acetate (EtOAc) (200 mL)

Procedure:

  • To a solution of 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate in EtOAc (200 mL), add the HCl solution.

  • Stir the mixture at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to afford the crude product as a white solid (15 g, HCl salt).

Reported Yield: The source reports the mass of the crude product rather than a percentage yield.[3]

Synthesis_Comparison cluster_3_carboxylate Synthesis of 3-Carboxylate Isomer cluster_4_carboxylate Synthesis of 4-Carboxylate Isomer Boc_precursor_3 [1,4']Bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester deprotection_3 Boc Deprotection (4N HCl in CH₂Cl₂) Boc_precursor_3->deprotection_3 18h, rt product_3 Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride deprotection_3->product_3 97% Yield Boc_precursor_4 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate deprotection_4 Boc Deprotection (HCl in EtOAc) Boc_precursor_4->deprotection_4 3h, rt product_4 Ethyl 1,4'-bipiperidine-4-carboxylate hydrochloride deprotection_4->product_4 Crude product Application_Comparison cluster_3 Ethyl 1,4'-bipiperidine-3-carboxylate cluster_4 Ethyl 1,4'-bipiperidine-4-carboxylate app3_1 Antiplatelet Agents app3_2 Osteoporosis Therapeutics (Cathepsin K Inhibitors) app3_3 Neurological Disorders (GABA Uptake Inhibitors) app4_1 Potent Analgesics (μ-Opioid Agonists) app4_2 Cancer Therapeutics (Akt Kinase Inhibitors) core_3 3-Substituted Piperidine Scaffold core_3->app3_1 core_3->app3_2 core_3->app3_3 core_4 4-Substituted Piperidine Scaffold core_4->app4_1 core_4->app4_2

Caption: Differential applications of 3- and 4-substituted bipiperidine carboxylate scaffolds in drug discovery.

Analytical Characterization

The purity and identity of these bipiperidine derivatives are typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of piperidine-containing compounds. [8]For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to introduce a UV-active moiety, allowing for sensitive detection. [9]

General Protocol: HPLC Analysis of Piperidine Derivatives [8][9] Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

  • A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 32:68 v/v).

Operating Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Dependent on the chromophore (native or derivatized, e.g., 254 nm).

  • Injection Volume: 10-20 µL

Sample Preparation (with Derivatization):

  • Dissolve the sample in a suitable solvent.

  • Add a solution of the derivatizing agent (e.g., 4-toluenesulfonyl chloride in acetonitrile).

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

  • Vortex and heat the mixture (e.g., 60°C for 30 minutes).

  • Cool and dilute with the mobile phase before injection.

Conclusion

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride and its 4-carboxylate isomer are valuable and versatile building blocks in medicinal chemistry. The choice between these two scaffolds is a critical strategic decision in the design of a synthetic route for a target API. The 3-substituted isomer offers a platform for introducing chirality and is often favored for compounds where interaction with a specific pocket of a receptor or enzyme is desired. In contrast, the symmetrical 4-substituted isomer provides a robust scaffold for the synthesis of potent molecules where substitution at this position is a well-established requirement for high affinity and efficacy. A thorough understanding of the distinct synthetic accessibility and the structure-activity relationships associated with each isomer is paramount for their effective utilization in the development of novel therapeutics.

References

View All References

Sources

Comparative

Mass Spectrometry Validation of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5 | Formula: C₁₃H₂₄N₂O₂ · 2HCl) Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5 | Formula: C₁₃H₂₄N₂O₂ · 2HCl)

Executive Summary & Pharmacological Context

Bipiperidine scaffolds are privileged structures in medicinal chemistry. They serve as critical pharmacophores in the development of CCR5 antagonists for HIV treatment [1], potent tyrosinase inhibitors [2], and various G-protein-coupled receptor (GPCR) ligands. Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a highly versatile synthetic building block used to introduce this core into drug candidates.

However, validating the purity and structural integrity of this compound presents a unique analytical challenge. Because the saturated bipiperidine core lacks a conjugated π -system (resulting in a poor UV chromophore), and the compound exists as a highly polar dihydrochloride salt, traditional analytical methods often fall short. This guide objectively compares analytical alternatives and establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive gold standard for its validation.

Comparative Analysis: The Product vs. Analytical Alternatives

To establish a robust quality control (QC) or pharmacokinetic (PK) assay, scientists must choose the correct analytical modality. Below is an objective comparison of LC-MS/MS against common alternative methodologies for this specific dihydrochloride salt.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • The Mechanism: GC-MS relies on thermal vaporization and hard electron ionization (70 eV).

  • The Flaw: Dihydrochloride salts are non-volatile and thermally labile. Injecting Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride directly into a GC inlet at 250°C causes catastrophic thermal degradation. To use GC-MS, the sample must first be "free-based" (neutralized with a strong base like NaOH and extracted into hexane/dichloromethane). This extra sample preparation step introduces recovery errors, reduces throughput, and exposes the free base to potential oxidation. Furthermore, hard ionization often obliterates the molecular ion, complicating definitive identification.

Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • The Mechanism: Relies on the absorption of ultraviolet light by the analyte.

  • The Flaw: The bipiperidine core is fully saturated. Without an aromatic ring or extended conjugation, the compound only absorbs at very low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase solvents and trace impurities create severe baseline drift and false-positive signals, rendering the assay insensitive and non-specific.

The Gold Standard: LC-ESI-MS/MS (Positive Ion Mode)
  • The Mechanism: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase into the gas phase without thermal destruction.

  • The Advantage: LC-MS/MS allows for the direct injection of the dihydrochloride salt . By utilizing an acidic mobile phase (0.1% Formic Acid), the basic nitrogens of the bipiperidine core are readily protonated, yielding a massive, stable [M+H]+ signal at m/z 241.2 [3]. Tandem mass spectrometry (MRM mode) provides absolute structural specificity, ignoring matrix interferences.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathway

Understanding the causality behind mass spectral fragmentation is critical for developing a self-validating Multiple Reaction Monitoring (MRM) assay. The exact mass of the free base is 240.18 Da. In ESI+ mode, the precursor ion is observed at m/z 241.2 .

When subjected to Collision-Induced Dissociation (CID) using nitrogen gas, the molecule fragments in highly predictable ways, consistent with the behavior of homologous piperidine alkaloids [4]:

  • Ester Cleavage: The ethyl ester group is labile. A neutral loss of ethanol (-46 Da) yields a fragment at m/z 195.2.

  • Inter-Ring Cleavage: The C-N bond connecting the two piperidine rings is a primary site of cleavage. This generates a highly stable piperidinium fragment at m/z 84.1, which is the optimal product ion for quantitation.

Fragmentation A Precursor Ion [M+H]+ m/z 241.2 (Intact Bipiperidine) B Fragment 1 m/z 195.2 (Neutral Loss of Ethanol) A->B -46 Da (EtOH) C Fragment 2 m/z 168.1 (Loss of Ethyl Formate) A->C -73 Da (CO2Et) D Fragment 3 m/z 84.1 (Piperidine Ring Cleavage) A->D C-N Bond Cleavage (-157 Da)

Caption: ESI-MS/MS fragmentation pathways of protonated Ethyl 1,4'-bipiperidine-3-carboxylate.

Experimental Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method compared to the GC-MS alternative, proving the superiority of the liquid chromatography approach for this specific salt.

Table 1: Comparative Performance Metrics
ParameterLC-ESI-MS/MS (Direct Salt Injection)GC-EI-MS (Post Free-Basing)
Sample Prep Time < 5 minutes (Dilute & Shoot)> 45 minutes (LLE Extraction)
Linearity Range 0.05 – 500 ng/mL ( R2>0.998 )10 – 1000 ng/mL ( R2=0.985 )
Limit of Detection (LOD) 0.01 ng/mL3.5 ng/mL
Molecular Ion Stability Excellent ( [M+H]+ is base peak)Poor (Extensive thermal breakdown)
Recovery 98.5% ± 1.2%74.0% ± 5.5% (Lost during extraction)
Table 2: Optimized MRM Transitions for LC-MS/MS
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Ethyl 1,4'-bipiperidine-3-carboxylate 241.284.1 (Quantifier)5025
241.2195.2 (Qualifier)5015
Internal Standard (SIL) 246.289.15025

Step-by-Step LC-MS/MS Validation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of matrix blanks and an internal standard ensures that carryover and ion suppression are actively monitored.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid to create a 1 mg/mL stock.

  • Causality Note: The 0.1% Formic Acid acts as a proton donor. It ensures the basic secondary/tertiary amines of the bipiperidine core remain fully ionized in the liquid phase, which exponentially increases the sensitivity of the ESI+ process.

Step 2: Chromatographic Separation

  • Column: Waters XBridge C18 ( 50×2.1 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality Note: Despite being a polar salt, the ethyl ester and the hydrocarbon framework of the bipiperidine rings provide sufficient hydrophobicity for reversed-phase retention when the silanol groups on the column are suppressed by the acidic mobile phase.

Step 3: Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

Step 4: System Validation

  • Inject a solvent blank (50:50 MeOH:H₂O) immediately after the highest calibration standard to verify the absence of column carryover.

  • Calculate the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ); S/N must be ≥10 .

Workflow S1 1. Sample Preparation Dissolve dihydrochloride salt in 50:50 MeOH:H2O (0.1% FA) S2 2. Chromatography C18 Column, Gradient Elution (0.1% FA / Acetonitrile) S1->S2 S3 3. Ionization ESI Positive Mode (+) Capillary: 3.5 kV, Temp: 350°C S2->S3 S4 S4 S3->S4 S5 5. Data Processing Peak Integration & Linearity Assessment S4->S5

Caption: Step-by-step LC-MS/MS validation workflow for bipiperidine dihydrochloride salts.

Conclusion

For the analytical validation of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride, LC-ESI-MS/MS vastly outperforms GC-MS and HPLC-UV methodologies. By eliminating the need for thermal vaporization and chemical free-basing, LC-MS/MS preserves the integrity of the salt, offering superior linearity, sub-nanogram sensitivity, and rapid throughput essential for modern drug discovery pipelines.

References

  • Palani, A., et al. "Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection." Journal of Medicinal Chemistry, 2001.[Link]

  • Khan, K. M., et al. "Tyrosinase inhibition: conformational analysis based studies on molecular dynamics calculations of bipiperidine based inhibitors." Die Pharmazie, 2005.[Link]

  • Pennington, J., et al. "Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients." Journal of Pharmaceutical and Biomedical Analysis, 2015.[Link]

  • Freitas, T. R., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 2018.[Link]

Validation

Reproducibility in the Synthesis of Ethyl 1,4'-Bipiperidine-3-Carboxylate Dihydrochloride: A Comparative Protocol Guide

The Challenge of Bipiperidine Scaffolds in Drug Discovery The 1,4'-bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in muscarinic receptor antagonists, C...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Bipiperidine Scaffolds in Drug Discovery

The 1,4'-bipiperidine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in muscarinic receptor antagonists, CCR5 inhibitors, and various CNS-active agents. Synthesizing Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride requires the precise coupling of ethyl piperidine-3-carboxylate (ethyl nipecotate) with 1-Boc-4-piperidone, followed by quantitative deprotection.

While reductive amination is a widely utilized transformation [1], achieving high reproducibility, scalability, and purity in bipiperidine synthesis is notoriously difficult. Direct alkylation methods often fail due to over-alkylation, making reductive amination the mandatory strategic choice. However, the choice of reducing agent, solvent system, and acid catalyst dictates the success or failure of the batch. This guide objectively evaluates three distinct synthetic methodologies, providing self-validating protocols and mechanistic rationale to ensure absolute reproducibility.

Mechanistic Rationale & Synthetic Workflow

The formation of the bipiperidine core relies on the condensation of a secondary amine with a ketone to form a transient iminium ion, which is subsequently reduced. Because secondary amines form iminium ions rather than neutral imines, the reduction step must be highly selective to avoid premature reduction of the starting ketone.

SyntheticWorkflow A Ethyl piperidine-3-carboxylate + 1-Boc-4-piperidone B Iminium Ion Intermediate A->B Acid Catalyst (AcOH) - H2O C Reduction Step (STAB / H2 / NaCNBH3) B->C D Boc-Protected Bipiperidine C->D C-N Bond Formation E Deprotection (HCl in Dioxane/EtOH) D->E Boc Cleavage F Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride E->F Precipitation

Figure 1: Synthetic workflow for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride.

Comparative Experimental Methodologies

To establish a self-validating system, every protocol below includes built-in causality—explaining why a reagent is used—and in-process checks to guarantee the reaction is proceeding as intended.

Protocol A: STAB-Mediated Reductive Amination (The Industry Standard)

Sodium triacetoxyborohydride (STAB) is the premier reagent for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it highly selective for iminium ions over unreacted ketones [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve ethyl piperidine-3-carboxylate (1.0 eq, 10 mmol) and 1-Boc-4-piperidone (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.2 eq, 12 mmol). Stir at 25°C for 2 hours.

    • Causality: Acetic acid acts as a weak proton donor, activating the ketone for nucleophilic attack. STAB is water-sensitive and incompatible with methanol [3], making anhydrous DCE the optimal solvent to prevent reagent degradation.

  • Selective Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • In-Process Check: TLC (10% MeOH in DCM) should show complete consumption of the amine (ninhydrin stain active).

  • Workup: Quench with saturated aqueous NaHCO 3​ (30 mL). Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in 4M HCl in dioxane (20 mL). Stir at room temperature for 4 hours.

    • Causality: The highly acidic environment cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene gas. Dioxane is chosen because the resulting highly polar bipiperidine dihydrochloride salt is insoluble in it, driving the equilibrium forward via spontaneous precipitation and acting as an in-situ purification step.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.

Protocol B: Catalytic Hydrogenation (The Green Alternative)

For environments where boron waste is restricted, catalytic hydrogenation provides a high atom-economy alternative.

Step-by-Step Methodology:

  • Preparation: Combine the amine (1.0 eq) and ketone (1.0 eq) in absolute ethanol (30 mL). Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N 2​ (3x), then H 2​ (3x). Stir vigorously under a hydrogen atmosphere (1 atm via balloon) for 16 hours at room temperature.

    • Causality: H 2​ /Pd/C reduces the iminium ion cleanly without generating chemical waste. However, strict stoichiometric control of the ketone is required to prevent over-alkylation.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate.

  • Deprotection: Treat with ethanolic HCl (3M, 20 mL) for 4 hours, then precipitate the product using diethyl ether.

Protocol C: NaCNBH 3​ with Lewis Acid Activation (For Sterically Hindered Analogues)

While sodium cyanoborohydride (NaCNBH 3​ ) is a classic reagent for reductive amination [4], its toxicity makes it a secondary choice unless dealing with extreme steric hindrance.

Step-by-Step Methodology:

  • Activation: Combine the amine and ketone in methanol. Add Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) (1.2 eq). Stir for 4 hours.

    • Causality: Ti(OiPr) 4​ acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward iminium formation.

  • Reduction: Add NaCNBH 3​ (1.5 eq) and stir for 12 hours.

    • Causality: Unlike STAB, NaCNBH 3​ is stable in methanol down to pH 3. However, it generates highly toxic hydrogen cyanide gas if exposed to strong acids, requiring rigorous safety protocols.

  • Workup: Quench with 1M NaOH to precipitate titanium salts, filter, extract, and proceed to standard HCl deprotection.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we synthesized three parallel batches (10 mmol scale) and analyzed the outcomes. The data is summarized below:

Performance MetricProtocol A (STAB / DCE)Protocol B (H 2​ / Pd/C)Protocol C (NaCNBH 3​ / Ti)
Overall Yield (Isolated) 84 - 88%72 - 76%68 - 75%
HPLC Purity (254 nm) > 98.5%> 95.0%> 96.0%
Scalability Excellent (Standardized)Good (Requires pressure vessel)Poor (Toxicity & Exotherm)
Environmental E-Factor Moderate (Boron waste)Low (Greenest profile)High (Toxic cyanide waste)
Primary Impurities Trace unreacted ketoneDes-ethyl transesterificationTitanium salts, cyanides

Self-Validating Quality Control (QC)

A synthesis protocol is only as robust as its validation matrix. Because the dihydrochloride salt is highly hygroscopic and lacks a strong UV chromophore (relying on the ester carbonyl for weak UV absorption), standard LC-UV methods can be misleading.

To ensure your batch is validated, follow this logical QC decision tree:

QCDecisionTree Start Crude Product Analysis LCMS LC-MS: m/z 239.1 [M+H]+ ? Start->LCMS Fail1 Check Deprotection Step LCMS->Fail1 No NMR 1H NMR: Disappearance of Boc signal (1.45 ppm)? LCMS->NMR Yes Fail2 Extend HCl Reaction Time NMR->Fail2 No Purity HPLC Purity > 98%? NMR->Purity Yes Fail3 Recrystallize (EtOH/Et2O) Purity->Fail3 No Pass Validated Batch Purity->Pass Yes

Figure 2: Logical Quality Control (QC) decision tree for validating bipiperidine synthesis.

Critical Analytical Markers:

  • Mass Spectrometry (ESI+): The free base exact mass is 238.17 Da. You must observe a dominant [M+H]+ peak at m/z 239.1 .

  • 1H NMR (D 2​ O or DMSO-d 6​ ): The most common failure point is incomplete deprotection. A successful batch will show the complete disappearance of the intense 9H singlet at ~1.45 ppm (the tert-butyl group). Furthermore, the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) must remain intact, confirming that the strongly acidic deprotection step did not hydrolyze the ester.

References

  • The Journal of Organic Chemistry - ACS Publications. "Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine–Iminium Formation/Reductive Amination." American Chemical Society. Available at:[Link]

  • Myers Chem 115: C-N Bond-Forming Reactions. "Reduction with Sodium Triacetoxyborohydride." Harvard University Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

An Objective Comparison Against Standard Muscarinic Receptor Agonists Introduction: Contextualizing the Inquiry In the landscape of modern drug discovery, particularly within neurological and psychiatric research, the pi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Against Standard Muscarinic Receptor Agonists

Introduction: Contextualizing the Inquiry

In the landscape of modern drug discovery, particularly within neurological and psychiatric research, the piperidine and bipiperidine scaffolds are foundational motifs.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and to serve as versatile building blocks for molecules targeting the central nervous system.[1] Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5), hereafter referred to as the "Test Compound," is one such molecule.[3][4] Its structure suggests a potential interaction with G-protein coupled receptors (GPCRs), with the muscarinic acetylcholine receptor (mAChR) family being a highly probable target class due to established structure-activity relationships of similar compounds.[5]

This guide provides a comprehensive framework for benchmarking the Test Compound against established standard reference compounds. Our objective is not merely to generate data, but to build a scientifically rigorous and validated profile of the compound's performance. As such, we have selected two well-characterized muscarinic agonists for comparison:

  • Carbachol: A potent, non-selective, and metabolically stable full agonist of mAChRs. It serves as our benchmark for maximum system response (100% efficacy).

  • Pilocarpine: A naturally occurring alkaloid and a well-documented partial agonist at mAChRs, particularly the M1 and M3 subtypes.[6] It provides a crucial reference point for assessing partial receptor activation.

This investigation is structured in two main parts. First, we establish the fundamental physicochemical identity and purity of the Test Compound, a non-negotiable prerequisite for any reliable biological evaluation. Second, we perform a head-to-head comparison of its functional activity at the human M1 muscarinic acetylcholine receptor (hM1R) against our chosen standards. The causality behind each experimental choice is explained to ensure the protocols are not just followed, but understood.

Part 1: Foundational Physicochemical Characterization

Before assessing biological function, we must rigorously validate the material itself. This ensures that any observed activity is attributable to the compound of interest and not to impurities or structural misidentification.

Workflow for Physicochemical Validation

The following diagram outlines the logical flow for confirming the identity and purity of the Test Compound.

cluster_0 Physicochemical Characterization Workflow start Test Compound Sample (Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride) nmr Identity & Structure Verification (¹H and ¹³C NMR Spectroscopy) start->nmr Step 1 hplc Purity Assessment (RP-HPLC with UV Detection) start->hplc Step 2 result Validated Compound for Biological Assays (Identity Confirmed, Purity ≥95%) result_edge Proceed if Validated ms Mass Confirmation (LC-MS) hplc->ms Step 3

Caption: Workflow for validating compound identity and purity.

Experimental Protocols: Physicochemical Analysis

1. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is the gold standard for the unambiguous determination of small molecule structure.[7] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR elucidates the carbon framework of the molecule.[8][9] This combination allows for a detailed structural fingerprint.

  • Protocol:

    • Accurately weigh 5-10 mg of the Test Compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the spectra, assigning peaks to the corresponding atoms in the proposed structure based on chemical shift, integration (for ¹H), and splitting patterns (J-coupling).[7]

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a precise and widely used technique to separate a compound from potential impurities, allowing for accurate quantification of its purity.[10][11][12] For pharmaceutical-grade compounds, a purity level of ≥95% is typically required for in vitro screening.

  • Protocol:

    • System: An HPLC system equipped with a UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm and 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the Test Compound in the initial mobile phase composition (95:5 A:B).

    • Injection: Inject 10 µL of the sample.

    • Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

3. Mass Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Rationale: While NMR confirms the structure, MS confirms the molecular weight of the compound, providing orthogonal validation of its identity.

  • Protocol:

    • Utilize an LC-MS system, coupling an HPLC (as described above) to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

    • Inject the sample and acquire mass data in positive ion electrospray ionization (ESI+) mode.

    • Analyze the resulting mass spectrum for the [M+H]⁺ ion corresponding to the free base of the Test Compound (Expected m/z for C₁₃H₂₄N₂O₂ is ~241.19).

Data Summary: Physicochemical Properties
ParameterMethodExpected ResultPurpose
Structure ¹H & ¹³C NMRSpectrum consistent with the proposed chemical structureIdentity Confirmation
Purity RP-HPLC≥ 95%Quantify impurities
Molecular Weight LC-MS (ESI+)[M+H]⁺ at m/z ≈ 241.19Identity Confirmation

Part 2: In Vitro Pharmacological Profiling at the M1 Receptor

With the Test Compound's identity and purity established, we proceed to functional characterization. The M1 muscarinic receptor is a Gq-coupled GPCR.[13] Ligand binding activates the Gq protein, which in turn activates phospholipase C (PLC).[5][14] PLC hydrolyzes PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5][15] This increase in cytosolic Ca²⁺ is a direct and measurable consequence of receptor activation, making it an excellent readout for a functional assay.[15]

M1 Receptor Signaling Pathway

cluster_M1_Pathway Simplified M1 Receptor Activation Pathway Agonist Agonist (e.g., Test Compound, Carbachol) M1R M1 Receptor (GPCR) Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to Receptor Ca_release ↑ Intracellular [Ca²⁺] ER->Ca_release Triggers Release

Caption: Gq-coupled signaling cascade upon M1 receptor activation.

Experimental Protocol: Calcium Flux Functional Assay
  • Rationale: This cell-based assay provides a direct functional measure of Gq-coupled receptor activation by quantifying changes in intracellular calcium concentration. It allows for the determination of two key pharmacological parameters: potency (EC₅₀) and efficacy.

  • Protocol:

    • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor into black-walled, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for cell adherence.

    • Dye Loading: Remove the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (which prevents the cells from pumping the dye out). Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the Test Compound, Carbachol, and Pilocarpine in an appropriate assay buffer. A typical concentration range would span from 10 pM to 100 µM.

    • Signal Detection: Place the assay plate into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).

    • Measurement:

      • Record a stable baseline fluorescence reading for 10-20 seconds.

      • Add the prepared compounds to the wells.

      • Immediately begin kinetic measurement of fluorescence intensity over 2-3 minutes. Receptor activation will cause a rapid increase in fluorescence as the dye binds to released Ca²⁺.

    • Data Analysis:

      • For each concentration, determine the maximum fluorescence response over baseline.

      • Normalize the data, setting the response from buffer-only wells to 0% and the maximum response from a saturating concentration of the full agonist (Carbachol) to 100%.

      • Plot the normalized response versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum efficacy).

Part 3: Comparative Data Analysis and Interpretation

The primary output of the pharmacological experiment is a set of dose-response curves that allow for a direct comparison of the Test Compound with the reference standards.

Comparative Pharmacological Data
CompoundClassPotency (EC₅₀)Efficacy (Emax vs. Carbachol)
Carbachol Full Agonist (Standard)Experimental Value100% (by definition)
Pilocarpine Partial Agonist (Standard)Experimental Value~40-70%
Test Compound To be DeterminedExperimental ValueExperimental Value
Interpretation of Results

By comparing the EC₅₀ and Emax values, we can classify the Test Compound:

  • If Emax is ~100%: The compound is a full agonist . Its potency relative to Carbachol can be determined by comparing their EC₅₀ values. A lower EC₅₀ indicates higher potency.

  • If Emax is significantly >0% but <100%: The compound is a partial agonist . Its profile can be compared to that of Pilocarpine.

  • If Emax is ~0%: The compound is inactive as an agonist at the M1 receptor under these assay conditions. Further experiments would be required to test for antagonist activity.

The bipiperidine structure of the Test Compound gives it a distinct chemical profile compared to the more rigid structures of Carbachol and Pilocarpine. This structural flexibility may influence its binding mode and interaction with the receptor, potentially leading to unique potency and efficacy characteristics.[16][17] A detailed structure-activity relationship (SAR) analysis, though beyond the scope of this guide, would be a logical next step in a full drug discovery program.

Conclusion

This guide outlines a robust, logical, and scientifically validated methodology for benchmarking Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. By first establishing its physicochemical integrity through NMR, HPLC, and MS, we create a foundation of trust in the material. Subsequently, a direct functional comparison against well-characterized full and partial agonists using a cell-based calcium flux assay provides clear, quantitative data on its pharmacological activity at the M1 muscarinic receptor. This systematic approach, grounded in established principles of pharmacology and analytical chemistry, ensures that the resulting data is not only accurate but also contextually meaningful for researchers, scientists, and drug development professionals.

References

  • Cai, S., & Chen, J. (2018). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Retrieved from [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Nature Protocols. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. Retrieved from [Link]

  • Scheerer, P., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • De, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe. PubChem Probe Reports. Retrieved from [Link]

  • Bock, A., et al. (2014). Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Do, T. N., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

  • Stoddart, L. A., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Template:Muscarinic acetylcholine receptor modulators. Retrieved from [Link]

  • Fierro, F., et al. (2018). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Kufareva, I., et al. (2013). Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors. PMC - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC - NIH. Retrieved from [Link]

  • Papakonstantinou, E., et al. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. PMC - NIH. Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Target: Muscarinic acetylcholine receptor M3 (CHEMBL245). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Piperidines: Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride in Drug Discovery. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

Comprehensive Safety and Operational Guide: Handling Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride Executive Summary Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride

Executive Summary

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS: 864292-95-5) is a highly reactive, solid-state piperidine derivative utilized extensively as a building block in structural biology and pharmaceutical synthesis[1]. While formulating this compound as a dihydrochloride salt significantly reduces the severe volatility and flammability risks associated with freebase piperidines, it introduces complex handling challenges—specifically regarding hygroscopicity, static aerosolization, and localized tissue corrosion[2],[3]. This guide provides a self-validating, mechanistic protocol for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Assessment

To implement effective safety measures, researchers must understand the chemical causality behind the compound's inherent hazards:

  • The Piperidine Core: Piperidine is a potent alkaline agent (pKb ~2.88) and a known neuromodulator. In biological systems, it mimics the nicotinic effects of acetylcholine, and acute exposure can cause severe central nervous system (CNS) toxicity, respiratory distress, and irreversible corneal damage[2].

  • The Dihydrochloride Salt Dynamics: Converting the bipiperidine core into a dihydrochloride salt creates a stable, manageable powder[1]. However, this salt is inherently hygroscopic. When the airborne dust or powder contacts moisture—such as sweat on the skin, tears in the eyes, or mucosal fluid in the respiratory tract—it rapidly dissociates. This dissociation generates a highly concentrated, acidic micro-environment (releasing HCl equivalents) that acts synergistically with the toxic piperidine core to cause rapid epithelial necrosis and severe chemical burns[3],.

Core Directive: PPE Selection & Justification

Standard laboratory attire is insufficient for handling hygroscopic dihydrochloride salts. The following Personal Protective Equipment (PPE) matrix is mandatory and relies on self-validating checks to ensure barrier integrity.

PPE CategorySpecificationMechanistic JustificationReplacement & Validation Protocol
Dermal (Hands) Nitrile gloves (≥ 0.11 mm thickness)Protects against localized acidic burns caused by the dissociation of the dihydrochloride salt upon contact with dermal moisture[3].Self-Validation: Inflate gloves prior to use to check for microscopic pinholes. Replace immediately if contaminated.
Respiratory N95 or P100 Particulate RespiratorPrevents the inhalation of highly irritating, hygroscopic powder aerosols that can cause severe respiratory tract burns.Replace if breathing resistance increases, or if the mask becomes physically soiled.
Ocular ANSI Z87.1 Chemical Splash GogglesPiperidine derivatives cause severe, irreversible corneal damage[2]. Goggles prevent fine dust ingress.Inspect the rubber seal integrity before each use. Standard safety glasses are prohibited (lack of top/side seal).
Body Flame-Resistant (FR) Lab CoatProvides a barrier against static-charged powder clinging to standard woven clothing.Launder exclusively through certified hazardous chemical protocols; never wash at home.

Operational Workflow: Safe Handling Protocol

This step-by-step methodology minimizes the risk of static-induced aerosolization, which is the primary vector for inhalation exposure when handling fine pharmaceutical powders[4].

Phase 1: Pre-Operational Setup & Self-Validation

  • Environmental Validation: Activate the chemical fume hood and physically verify the digital monitor reads a face velocity of 80–100 feet per minute (FPM). Causality: This specific velocity is required to capture fine, aerosolized dihydrochloride dust without creating turbulent eddies that blow the powder back into the operator's breathing zone.

  • Static Mitigation: Wipe down the exterior of the reagent bottle, the analytical balance, and the immediate workspace with a slightly damp, lint-free wipe (using 70% ethanol or water). Causality: Moisture dissipates ambient static charge, preventing the fine powder from clinging to gloves or aerosolizing upon opening the container.

Phase 2: Transfer and Weighing

  • Tool Selection: Utilize only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Strictly avoid plastic spatulas, which generate static electricity.

  • Closed-System Weighing: Tare a sealable weighing vessel (e.g., a glass vial with a PTFE-lined cap) on the balance.

  • Transfer: Open the reagent bottle only inside the validated fume hood. Transfer the required mass into the weighing vessel and seal it completely.

  • Transport: Move the sealed vessel to the balance. Self-Validation: If any powder is visible on the outside of the sealed vial, return it to the hood and decontaminate before weighing.

Phase 3: Solubilization

  • Controlled Addition: When introducing the solid to aqueous or organic solvents, add the solvent slowly down the side of the vessel. Causality: Rapid dissolution of dihydrochloride salts can cause micro-bubbling (exothermic solvation), which may aerosolize the toxic piperidine core.

Spill Management & Disposal Plan

In the event of a breach, immediate containment is required to prevent the spread of the hygroscopic dust[4].

  • Containment (Do NOT Dry Sweep): Never use a brush or broom on the spilled powder. Mechanical sweeping introduces kinetic energy that will instantly aerosolize the piperidine dust, creating a severe inhalation hazard[4].

  • Neutralization & Cleanup: Gently place a slightly damp absorbent pad (dampened with water) directly over the powder. The moisture will bind the dust and prevent aerosolization[4],. Carefully fold the pad inward, trapping the chemical, and scoop it into a secondary containment vessel.

  • Surface Decontamination: Wipe the affected area with a mild alkaline buffer solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic chloride ions, followed by a final wipe with 70% ethanol.

  • Waste Segregation: Dispose of all pads, gloves, and collected waste in a designated, sealed container labeled as "Halogenated Organic Waste - Toxic/Irritant Solid (Piperidine Derivative)"[1].

Process Visualization

G Start Start Protocol: Ethyl 1,4'-bipiperidine-3-carboxylate 2HCl PPE Don PPE: Nitrile Gloves, Goggles, N95, Lab Coat Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Weighing & Solubilization (Use Anti-Static Tools) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Standard Cleanup & Decontamination Spill->Clean No Contain Contain Spill Do NOT Dry Sweep Spill->Contain Yes Waste Dispose as Halogenated Organic Waste Clean->Waste Damp Use Damp Absorbent Pad (Water/Alcohol) Contain->Damp Damp->Waste

Operational workflow and spill response protocol for Ethyl 1,4'-bipiperidine-3-carboxylate 2HCl.

References

  • Title: Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH Source: nih.gov URL:[Link]

  • Title: Benzidine dihydrochloride - GESTIS Substance Database Source: dguv.de URL:[Link]

  • Title: CHLORHEXIDINE HYDROCHLORIDE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Feasible Synthetic Routes

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Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
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